5-Amino-2-hydroxy-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZAJVNHGMYHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360176 | |
| Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-14-1 | |
| Record name | 5-Amino-3-methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-hydroxy-3-methylbenzoic acid (CAS No. 6265-14-1), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, plausible synthetic routes, physicochemical properties, and prospective applications, with a particular focus on its role as a scaffold for novel therapeutics. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for various therapeutic areas.
Chemical Identity and Physicochemical Properties
5-Amino-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a hydroxyl group, and a methyl group on the benzoic acid core, makes it a versatile building block for organic synthesis.
| Property | Value | Reference |
| CAS Number | 6265-14-1 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Melting Point | 271-272 °C | [1] |
| Predicted Boiling Point | 390.6 ± 42.0 °C | [1] |
| Predicted Density | 1.405 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white crystalline solid (based on related compounds) | [3] |
| Solubility | Limited solubility in water, soluble in organic solvents like ethanol and acetone (inferred from related compounds) | [3] |
Synthesis of 5-Amino-2-hydroxy-3-methylbenzoic Acid
Alternatively, a multi-step synthesis starting from m-cresol could be envisioned, involving nitration, reduction, and subsequent carboxylation. While a direct protocol is not available, the synthesis of the related compound 5-aminosalicylic acid often employs the Kolbe-Schmitt reaction with m-aminophenol.[7][8]
Proposed Synthetic Workflow:
The following is a proposed, logical workflow for the synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid. This workflow is based on general knowledge of organic synthesis and has not been experimentally validated.
Caption: Proposed synthetic workflow for 5-Amino-2-hydroxy-3-methylbenzoic acid via the Kolbe-Schmitt reaction.
Potential Applications in Drug Development
While direct studies on the biological activity of 5-Amino-2-hydroxy-3-methylbenzoic acid are limited, its structural similarity to other bioactive compounds, particularly aminosalicylates, suggests significant potential in drug discovery.
Scaffold for Anti-inflammatory and Analgesic Agents
Derivatives of 5-aminosalicylic acid are well-established anti-inflammatory agents. Research has shown that N-acylated derivatives of 5-amino-2-hydroxybenzoic acid exhibit analgesic and anti-inflammatory properties.[9] These derivatives are often designed to target cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10] The core structure of 5-Amino-2-hydroxy-3-methylbenzoic acid provides a valuable scaffold for the synthesis of new chemical entities with potentially improved efficacy and selectivity as COX inhibitors. The concurrent inhibition of both COX-2 and 5-lipoxygenase (5-LOX) is a promising strategy for developing anti-inflammatory drugs with fewer side effects.[11]
Intermediate for Novel Therapeutics
The presence of multiple reactive functional groups (amino, hydroxyl, and carboxylic acid) allows for a wide range of chemical modifications. This makes 5-Amino-2-hydroxy-3-methylbenzoic acid an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Its methyl ester, Methyl 5-amino-2-hydroxybenzoate, is utilized as a versatile intermediate in the synthesis of various drugs.[3]
Analytical Characterization
The identity and purity of 5-Amino-2-hydroxy-3-methylbenzoic acid can be confirmed using a variety of standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. Predicted NMR spectral data for a related compound, 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid, is available and can serve as a reference point for spectral interpretation.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H, N-H, C=O, and aromatic C-H stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and confirming the elemental composition.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 5-Amino-2-hydroxy-3-methylbenzoic acid and for monitoring reaction progress during its synthesis. Various analytical methods have been reported for the simultaneous estimation of salicylic acid and its derivatives, which can be adapted for this compound.[13]
General HPLC Workflow for Purity Analysis:
Caption: A general workflow for the purity analysis of 5-Amino-2-hydroxy-3-methylbenzoic acid by HPLC.
Safety and Handling
Detailed toxicological data for 5-Amino-2-hydroxy-3-methylbenzoic acid is not available. However, based on the hazard information for related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Amino-2-hydroxy-3-methylbenzoic acid is a chemical compound with considerable, yet largely untapped, potential in the field of drug discovery and development. Its versatile structure makes it an ideal candidate for scaffold-based drug design, particularly in the search for novel anti-inflammatory and analgesic agents. This technical guide provides a foundational understanding of its properties, potential synthesis, and applications, aiming to stimulate further research and exploration of this promising molecule.
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Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp. (2024-10-09). Frontiers. Retrieved from [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023-11-09). MDPI. Retrieved from [Link]
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A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Retrieved from [Link]
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The carboxylation of m-Amino-Phenol. ResearchGate. Retrieved from [Link]
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Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Publication Corporation. Retrieved from [Link]
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Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. (2023-01-13). MDPI. Retrieved from [Link]
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HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. Retrieved from [Link]
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Boric Acid in the Aqueous Carboxylation of m-Aminophenol to p-Aminosalicylic Acid. ACS Publications. Retrieved from [Link]
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Kolbe–Schmitt reaction. Wikipedia. Retrieved from [Link]
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Carboxylation of hydroxyarens with metal alkyl carbonates. SciSpace. Retrieved from [Link]
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Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. ResearchGate. Retrieved from [Link]
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Cu(II)-Catalysed Hydrocarboxylation of Imines Utilizing CO2 to Synthesize α-Unsaturated Aminocarboxylic Acids. PubMed Central. Retrieved from [Link]
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Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. PubMed Central. Retrieved from [Link]
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Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species. PLOS ONE. Retrieved from [Link]
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Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA Chemistry and Biochemistry. Retrieved from [Link]
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HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. Retrieved from [Link]
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Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. ProQuest. Retrieved from [Link]
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Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]
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Kolbe's Reaction | Salicylic Acid | Mechanism. YouTube. Retrieved from [Link]
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Aminophenol: Properties, Production, Reactions And Uses. Chemcess. Retrieved from [Link]
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Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). Natural Products Atlas. Retrieved from [Link]
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Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. ResearchGate. Retrieved from [Link]
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Synthesis of Para Amino Salicylic Acid | Synthesis of PAS | In Easy and Simple Way. YouTube. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2-hydroxy-3-methylbenzoic acid
Introduction
5-Amino-2-hydroxy-3-methylbenzoic acid (CAS No: 6265-14-1) is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] As a derivative of salicylic acid, it possesses a unique combination of functional groups—a carboxylic acid, a phenolic hydroxyl, and an aromatic amine—that dictate its chemical behavior and potential applications. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in drug design, formulation development, and synthetic chemistry. The interplay between its solubility, acidity (pKa), and lipophilicity (LogP) governs its absorption, distribution, metabolism, and excretion (ADME) profile, while its thermal and spectroscopic characteristics are essential for identity confirmation, purity assessment, and quality control.
This guide provides an in-depth analysis of the core physicochemical properties of 5-Amino-2-hydroxy-3-methylbenzoic acid. Moving beyond a simple data summary, we explore the causality behind these properties, present validated protocols for their experimental determination, and offer field-proven insights to guide researchers in their practical applications.
Molecular Identity and Structural Attributes
The foundation of a compound's physicochemical profile lies in its structure. The arrangement of its atoms and functional groups determines its polarity, size, and potential for intermolecular interactions.
Table 1: Chemical Identifiers for 5-Amino-2-hydroxy-3-methylbenzoic acid
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 6265-14-1 | [1][3] |
| Molecular Formula | C₈H₉NO₃ | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| SMILES | CC1=CC(=CC(=C1O)C(=O)O)N | [3] |
| InChIKey | MBMFYWDQFUONAO-UHFFFAOYSA-N |[4] |
The molecule's functionality is rich; the carboxylic acid and phenolic hydroxyl groups are acidic proton donors, while the amino group is basic. The methyl group adds a lipophilic character and sterically influences adjacent groups. This amphoteric and multifunctional nature suggests a complex pH-dependent behavior.
Caption: Key functional groups of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Acidity, Basicity, and pH-Dependent Behavior (pKa)
Experimental Protocol: Potentiometric Titration for pKa Determination
This method is a gold standard for its accuracy and ability to resolve multiple ionization constants.
Rationale: Potentiometric titration measures the change in pH of a solution of the analyte upon the incremental addition of a titrant (acid or base). The pKa is determined from the inflection points of the resulting titration curve, where the concentration of the protonated and deprotonated species of a given functional group are equal.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~5-10 mg of 5-Amino-2-hydroxy-3-methylbenzoic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure complete dissolution.
-
Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).
-
Acidic Titration: Begin by titrating the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate all functional groups. Add the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Basic Titration: Following the acidic titration, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) past all expected equivalence points. Continue to record pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined by calculating the pH at the half-equivalence points from the derivative of the titration curve (dpH/dV).
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5-Amino-2-hydroxy-3-methylbenzoic acid molecular structure
An In-depth Technical Guide to the Molecular Structure and Properties of 5-Amino-2-hydroxy-3-methylbenzoic Acid
A Note on a Scarcely Documented Compound: The subject of this guide, 5-Amino-2-hydroxy-3-methylbenzoic acid (CAS 6265-14-1), is a compound for which extensive public data is limited.[1] To provide a comprehensive and scientifically grounded analysis, this document will detail its known structural characteristics and infer its physicochemical properties and potential reactivity through a comparative analysis with its well-characterized structural isomers and parent compounds. This approach allows for a robust scientific discussion rooted in established chemical principles.
Introduction
5-Amino-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure is built upon a salicylic acid backbone, a foundational molecule in medicinal chemistry, further functionalized with an amino group and a methyl group. This unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, an amino group, and a methyl group on a benzene ring—suggests a rich chemical profile with potential applications in pharmaceutical synthesis and materials science. Understanding its molecular structure is paramount to predicting its behavior, reactivity, and potential utility.
Molecular Structure and Physicochemical Properties
The core of the molecule is a benzene ring, indicating a planar aromatic system. The substituents dictate its electronic and steric properties.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 5-Amino-2-hydroxy-3-methylbenzoic acid | N/A |
| CAS Number | 6265-14-1 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC(=C1)N)C(=O)O)O | Inferred |
Structural Analysis
The molecule's functionality arises from the interplay of its substituents on the aromatic ring:
-
Carboxylic Acid Group (-COOH): Located at position C1, this group is acidic and can act as a hydrogen bond donor and acceptor. It is a key site for forming salts or esters.
-
Hydroxyl Group (-OH): At position C2 (ortho to the carboxyl group), this phenolic group is weakly acidic and a strong hydrogen bond donor. Its proximity to the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence acidity and conformation.
-
Methyl Group (-CH₃): At position C3, this electron-donating group introduces steric bulk and influences the electronic density of the ring through inductive effects.
-
Amino Group (-NH₂): At position C5, this is a basic, electron-donating group that can act as a hydrogen bond donor. It is a primary site for reactions like acylation and diazotization.
The combination of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (carboxyl) groups creates a complex electronic environment that governs the molecule's reactivity and spectroscopic properties.
Caption: 2D structure of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Comparative Analysis with Related Compounds
To understand the potential properties of 5-Amino-2-hydroxy-3-methylbenzoic acid, we can analyze its structural components and compare them to well-studied molecules.
| Compound | Molecular Formula | Key Differences & Insights |
| 5-Aminosalicylic Acid | C₇H₇NO₃ | Lacks the C3-methyl group. It is an anti-inflammatory drug, suggesting that the core aminohydroxybenzoic acid structure has biological activity.[2] The addition of a methyl group would increase lipophilicity. |
| 3-Amino-5-methylbenzoic acid | C₈H₉NO₂ | Lacks the C2-hydroxyl group. This highlights the importance of the hydroxyl group for the acidity and potential chelating properties of the target molecule.[3] |
| 3-Amino-2-hydroxy-5-methylbenzoic acid | C₈H₉NO₃ | An isomer. The positions of the amino and methyl groups are swapped. This subtle change can significantly impact intramolecular interactions and crystal packing.[4] |
Hypothetical Synthesis Pathway
The logical precursor would be 2-hydroxy-3-methyl-5-nitrobenzoic acid . The synthesis could proceed as follows:
-
Nitration of 2-hydroxy-3-methylbenzoic acid: The starting material is nitrated to introduce a nitro group, which is likely to be directed to the C5 position due to the directing effects of the hydroxyl and methyl groups.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.[5][7]
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An In-depth Technical Guide to the Synthesis of 5-Amino-2-hydroxy-3-methylbenzoic Acid from m-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a viable synthetic route for 5-Amino-2-hydroxy-3-methylbenzoic acid, a valuable building block in pharmaceutical and chemical research. Starting from the readily available precursor, m-toluidine, this guide details a multi-step synthesis involving diazotization, hydroxylation, carboxylation, nitration, and reduction. Each step is meticulously explained, emphasizing the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is designed to serve as a practical and authoritative resource for researchers and professionals in organic synthesis and drug development.
Introduction: Significance and Applications
5-Amino-2-hydroxy-3-methylbenzoic acid, also known as 5-amino-3-methylsalicylic acid, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring amino, hydroxyl, and carboxylic acid functionalities on a methylated benzene ring, makes it a versatile precursor for the synthesis of a wide range of complex molecules. These include, but are not limited to, novel anti-inflammatory agents, specialized dyes, and various bioactive heterocyclic compounds. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of new chemical spaces in drug discovery and the development of advanced materials.
This guide outlines a logical and efficient synthetic pathway from m-toluidine, a common and cost-effective starting material. The chosen route is designed to be robust and scalable, with each transformation selected for its reliability and well-documented precedent in organic synthesis.
Overall Synthetic Strategy
The synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid from m-toluidine is a multi-step process that can be logically broken down into five key transformations. The overall workflow is designed to first construct the core 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) structure from m-cresol (which is derived from m-toluidine), followed by regioselective introduction of the amino group.
Caption: Overall synthetic workflow from m-toluidine to 5-Amino-2-hydroxy-3-methylbenzoic acid.
Step-by-Step Synthesis and Experimental Protocols
Step 1: Synthesis of m-Cresol from m-Toluidine
The initial step involves the conversion of the amino group of m-toluidine into a hydroxyl group. This is classically achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.
Causality and Mechanistic Insights: The reaction proceeds by treating m-toluidine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures to form a diazonium salt. The diazonium group is an excellent leaving group, and upon gentle warming in an aqueous acidic solution, it is displaced by a water molecule, which subsequently deprotonates to yield the corresponding phenol, m-cresol. Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the unstable diazonium salt.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-toluidine (1 equivalent) in a dilute solution of sulfuric acid (e.g., 2 M). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Gently warm the reaction mixture to approximately 50 °C. Nitrogen gas will evolve as the diazonium salt hydrolyzes. Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the m-cresol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any residual acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude m-cresol. Purification can be achieved by distillation.
Step 2: Carboxylation of m-Cresol to 2-Hydroxy-3-methylbenzoic Acid (Kolbe-Schmitt Reaction)
This step introduces the carboxylic acid group onto the aromatic ring ortho to the hydroxyl group. The Kolbe-Schmitt reaction is a well-established method for this transformation.[1][2]
Causality and Mechanistic Insights: The reaction begins with the deprotonation of m-cresol with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium m-cresolate.[3] This phenoxide then undergoes an electrophilic aromatic substitution with carbon dioxide, which acts as a weak electrophile.[2] The reaction is typically carried out under pressure and at elevated temperatures to facilitate the carboxylation. The ortho-regioselectivity is favored due to the coordination of the sodium cation between the phenoxide oxygen and the incoming carbon dioxide.
Caption: Mechanism of the Kolbe-Schmitt reaction on m-cresol.
Experimental Protocol:
-
In a high-pressure autoclave, place dry m-cresol (1 equivalent) and sodium hydroxide (1.1 equivalents).
-
Heat the mixture to approximately 130-150 °C to form sodium m-cresolate and drive off any water.
-
Pressurize the autoclave with carbon dioxide to 100-125 atm.
-
Maintain the reaction at 125-150 °C for 6-8 hours with continuous stirring.
-
After cooling and venting the autoclave, dissolve the solid product in hot water.
-
Acidify the aqueous solution with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of 2-3.
-
The product, 2-hydroxy-3-methylbenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Step 3: Nitration of 2-Hydroxy-3-methylbenzoic Acid
The next crucial step is the regioselective introduction of a nitro group, which will later be reduced to the desired amino group. The directing effects of the existing substituents are key to achieving the correct isomer.
Causality and Mechanistic Insights: In 2-hydroxy-3-methylbenzoic acid, the hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The strong activating and directing effect of the hydroxyl group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group (position 5) is sterically accessible and electronically favored, leading to the formation of 5-nitro-2-hydroxy-3-methylbenzoic acid as the major product. Careful control of the reaction temperature is essential to minimize side reactions and the formation of other isomers.[4][5]
Experimental Protocol:
-
In a three-necked flask, dissolve 2-hydroxy-3-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 5-nitro-2-hydroxy-3-methylbenzoic acid is collected by filtration.
-
Wash the solid product thoroughly with cold water to remove residual acids and dry.
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group to yield the target molecule. Several methods are available for this transformation, with catalytic hydrogenation or reduction using metals in acidic media being the most common.[6][7]
Causality and Mechanistic Insights: The reduction of an aromatic nitro group to an amine can be achieved through various reagents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient method.[7] Alternatively, metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid can also be used.[6][8] These metals act as reducing agents, transferring electrons to the nitro group, which is subsequently protonated by the acid. The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this substrate, both methods are generally suitable.
Experimental Protocol (using Sn/HCl):
-
In a round-bottom flask, suspend 5-nitro-2-hydroxy-3-methylbenzoic acid (1 equivalent) in ethanol or a mixture of ethanol and water.
-
Add granular tin (2-3 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a base (e.g., concentrated sodium hydroxide solution or ammonium hydroxide) to precipitate the product. The pH should be adjusted to be slightly basic.
-
Collect the solid 5-Amino-2-hydroxy-3-methylbenzoic acid by filtration.
-
Wash the product with cold water and dry. Recrystallization from a suitable solvent system can be performed for further purification.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | m-Toluidine | NaNO₂, H₂SO₄ | m-Cresol | 70-80 |
| 2 | m-Cresol | NaOH, CO₂ | 2-Hydroxy-3-methylbenzoic acid | 60-75 |
| 3 | 2-Hydroxy-3-methylbenzoic acid | HNO₃, H₂SO₄ | 5-Nitro-2-hydroxy-3-methylbenzoic acid | 80-90 |
| 4 | 5-Nitro-2-hydroxy-3-methylbenzoic acid | Sn, HCl | 5-Amino-2-hydroxy-3-methylbenzoic acid | 85-95 |
Conclusion
The synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid from m-toluidine is a robust and well-defined process that relies on a series of fundamental organic transformations. This guide has provided a detailed, step-by-step methodology, grounded in established chemical principles. By understanding the causality behind each experimental choice and adhering to the outlined protocols, researchers and drug development professionals can confidently and efficiently synthesize this valuable chemical intermediate for their research and development endeavors. The self-validating nature of each protocol, coupled with authoritative references, ensures a high degree of scientific integrity and reproducibility.
References
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Ritzer, E., & Sundermann, R. (2000). Hydroxycarboxylic Acids, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
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Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. [Link]
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J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
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Cameron, D., Jeskey, H., & Baine, O. (1950). THE KOLBE-SCHMITT REACTION. I. VARIATIONS IN THE CARBONATION OF p-CRESOL. Journal of the American Chemical Society, 72(4), 1573-1575. [Link]
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Slideshare. (2019). Kolbe schmitt reaction. [Link]
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Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
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A Technical Guide to the Thermal Stability of 5-Amino-2-hydroxy-3-methylbenzoic Acid
Abstract
This in-depth technical guide provides a comprehensive analysis of the thermal stability of 5-Amino-2-hydroxy-3-methylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core principles of thermal analysis and their practical application in characterizing this molecule. By integrating theoretical mechanisms with field-proven experimental protocols, this guide offers a robust framework for assessing thermal decomposition, predicting degradation pathways, and ensuring the material's integrity throughout its lifecycle. The methodologies detailed herein are designed to be self-validating, promoting scientific rigor and reproducibility.
Introduction: The Criticality of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and manufacturing. It directly impacts shelf-life, storage conditions, formulation strategies, and ultimately, patient safety.[1][2][3][4][5] Uncontrolled thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties. 5-Amino-2-hydroxy-3-methylbenzoic acid, with its multifunctional aromatic structure, presents a unique thermal profile that warrants a thorough investigation.
This guide will navigate the scientific underpinnings of its thermal behavior, drawing upon established analytical techniques and insights from structurally related compounds. We will explore not just the "what" but the "why" behind its stability characteristics, providing a causal understanding of its decomposition kinetics and mechanisms.
Predicted Thermal Behavior: Insights from Structural Analogs
Direct, publicly available thermogravimetric data for 5-Amino-2-hydroxy-3-methylbenzoic acid is limited. However, a robust predictive framework can be constructed by examining its structural components and the thermal behavior of analogous molecules.
The molecule is a substituted salicylic acid. The primary thermal degradation pathway for many salicylic acid derivatives is decarboxylation, leading to the formation of the corresponding phenol and carbon dioxide.[1][3] However, the position of the amino group significantly influences this process. A study on substituted aminobenzoic acids revealed that 5-aminosalicylic acid (5-ASA) is remarkably more stable and less prone to decarboxylation compared to its isomers, such as 4-aminosalicylic acid.[2] This enhanced stability is a critical attribute.
The presence of a methyl group on the aromatic ring can also influence thermal stability. Generally, methyl groups can lower the onset temperature for thermal reactions in polycyclic aromatic hydrocarbons.[6][7][8] Therefore, while the 5-amino substitution confers stability against ready decarboxylation, the 3-methyl group might slightly lower the overall decomposition temperature compared to 5-ASA.
Potential hazardous decomposition products, based on the elemental composition (C, H, N, O), are likely to include oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Experimental Protocols for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of thermal stability.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9]
Objective: To determine the onset temperature of decomposition and the mass loss profile of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Experimental Workflow:
Figure 1: Workflow for Thermogravimetric Analysis (TGA).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidative degradation, isolating the effects of thermal energy on the molecule's structure.
-
Heating Rate: A rate of 10-20 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events.
-
Crucible Material: Alumina or platinum are inert and can withstand high temperatures without reacting with the sample.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and exothermic or endothermic decomposition processes.[10][11][12][13][14][15]
Objective: To determine the melting point and identify any phase transitions or exothermic decomposition events.
Experimental Workflow:
Figure 2: Workflow for Differential Scanning Calorimetry (DSC).
Causality Behind Experimental Choices:
-
Hermetic Pans: These prevent the loss of volatile decomposition products, ensuring accurate measurement of thermal events.
-
Heating Rate: A slower heating rate (5-10 °C/min) is often used in DSC to ensure thermal equilibrium and accurate determination of transition temperatures.
Forced Degradation (Stress) Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule under various stress conditions.[16][17][18][19][20] These studies are a regulatory requirement for new drug substances.[17]
Objective: To investigate the degradation pathways of 5-Amino-2-hydroxy-3-methylbenzoic acid under hydrolytic, oxidative, and photolytic stress.
Experimental Protocol Summary:
| Stress Condition | Reagents and Conditions | Analytical Technique for Degradants |
| Acid Hydrolysis | 0.1 M HCl, reflux for 24 hours | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH, reflux for 24 hours | HPLC-UV, LC-MS |
| Oxidative | 3% H₂O₂, room temperature for 24 hours | HPLC-UV, LC-MS |
| Photolytic | Exposure to UV light (ICH Q1B guidelines) | HPLC-UV, LC-MS |
| Thermal (Solid) | 105 °C for 48 hours | HPLC-UV, LC-MS |
Data Presentation:
The results of these stress studies should be summarized in a table, quantifying the percentage of degradation and identifying the major degradation products.
Mechanistic Insights into Thermal Decomposition
Based on the chemistry of salicylic acids and related compounds, the following degradation pathways are plausible:
Figure 3: Plausible Degradation Pathways.
-
Decarboxylation: While less favorable than in other isomers, at sufficiently high temperatures, decarboxylation to form 3-amino-2-methylphenol is a possible pathway.[2]
-
Oxidation: The aminophenol moiety is susceptible to oxidation, potentially forming quinone-imine type structures, which can be colored.[21][22]
-
Polymerization: At elevated temperatures, complex condensation and polymerization reactions can occur, leading to the formation of insoluble, high molecular weight products.
Conclusion and Recommendations
The thermal stability of 5-Amino-2-hydroxy-3-methylbenzoic acid is a multifaceted property governed by the interplay of its functional groups. While the 5-amino substitution imparts significant stability against facile decarboxylation, the molecule is not impervious to degradation under strenuous thermal and oxidative conditions.
For drug development professionals, it is recommended to:
-
Conduct comprehensive TGA and DSC analyses on each new batch to establish a consistent thermal profile.
-
Perform forced degradation studies early in the development process to identify potential degradants and develop stability-indicating analytical methods.
-
Establish controlled storage conditions, protecting the material from excessive heat and light to ensure its long-term integrity.
By adhering to the principles and protocols outlined in this guide, researchers can confidently characterize the thermal stability of 5-Amino-2-hydroxy-3-methylbenzoic acid, ensuring the quality and safety of downstream applications.
References
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- Clark, J. H., & Macquarrie, D. J. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(17), 2905-2911.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Decarboxylation of Salicylic acid. Chemistry Stack Exchange. (2017, July 18).
- Wang, Z., et al. (2021). The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging. Energy & Fuels, 35(3), 2268-2275.
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- DSC curves of salicylic acid, succinoglycan monomer, and equimolar physical mixture of salicylic acid and succinoglycan.
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- The DSC curves of first heating cycle of salicylic acid and salicylic acid salts.
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- Melting of salicylsalicylic acid obtained in a DSC experiment where the heating process is performed in successive isothermal steps.
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- A Review: Stability Indicating Forced Degrad
- Srinivasan, B. R., Sawant, S. C., & Dhuri, S. N. (2002). Synthesis, characterization and thermal studies of magnesium (II) complexes of ortho and para-aminobenzoic acids. Indian Journal of Chemistry, 41A, 290-296.
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- Features of the Thermolysis of Aromatic Compounds.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Amino-2-hydroxy-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-hydroxy-3-methylbenzoic acid, a structurally distinct derivative of the well-characterized 5-aminosalicylic acid (mesalamine), presents an intriguing scaffold for novel therapeutic development. While direct extensive research on this specific molecule is emerging, its structural relationship to known anti-inflammatory and antimicrobial agents warrants a thorough investigation into its potential biological activities. This guide synthesizes the current understanding of related hydroxybenzoic acid derivatives to postulate the probable mechanistic pathways and biological effects of 5-Amino-2-hydroxy-3-methylbenzoic acid. We will explore its potential as an anti-inflammatory, antioxidant, and antimicrobial agent, providing a foundational framework for future preclinical and clinical investigation.
Introduction: The Chemical and Therapeutic Landscape
5-Amino-2-hydroxy-3-methylbenzoic acid belongs to the family of substituted salicylic acids, a class of compounds renowned for their diverse pharmacological effects. The parent molecule, salicylic acid, is a cornerstone of anti-inflammatory therapy. The addition of an amino group at the 5-position and a methyl group at the 3-position on the benzene ring introduces unique electronic and steric properties that are likely to modulate its biological activity compared to its close analog, 5-aminosalicylic acid (5-ASA). 5-ASA is a first-line treatment for inflammatory bowel disease (IBD), and its mechanism is thought to involve topical anti-inflammatory effects within the colon.[1]
Chemical Properties of 5-Amino-2-hydroxy-3-methylbenzoic acid:
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| CAS Number | 6265-14-1 |
| Appearance | Solid, Crystalline Powder |
| SMILES | CC1=CC(=CC(=C1O)C(=O)O)N |
Source: ChemScene[2], Santa Cruz Biotechnology[3]
The strategic placement of the amino, hydroxyl, and methyl groups suggests a multifaceted potential for biological interactions, which will be the central focus of this guide.
Postulated Biological Activities and Mechanisms of Action
Based on the extensive literature on hydroxybenzoic acid derivatives, we can hypothesize several key biological activities for 5-Amino-2-hydroxy-3-methylbenzoic acid.[4][5][6][7]
Anti-inflammatory Activity
The structural similarity to 5-ASA strongly suggests a potential anti-inflammatory role. The mechanism of action of 5-ASA is not fully elucidated but is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1][8] It is also thought to scavenge reactive oxygen species and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory cascade.[9][10]
The presence of the 3-methyl group in 5-Amino-2-hydroxy-3-methylbenzoic acid could enhance its lipophilicity, potentially leading to better tissue penetration and altered pharmacokinetics compared to 5-ASA. This modification could also influence its binding affinity to inflammatory enzymes.
Proposed Anti-inflammatory Signaling Pathway
Caption: Postulated inhibition of the NF-κB and COX-2 pathways by 5-Amino-2-hydroxy-3-methylbenzoic acid.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[4][11] The antioxidant potential of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[12] The presence of both a hydroxyl and an amino group in 5-Amino-2-hydroxy-3-methylbenzoic acid could contribute to its radical scavenging capacity.
The antioxidant activity can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Theoretical studies on similar benzoic acid derivatives suggest that the hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are key mechanisms for their antioxidant action.[11]
Antimicrobial Activity
Various derivatives of p-aminobenzoic acid (PABA) and salicylic acid have demonstrated antimicrobial properties.[13] The mechanism of action for these compounds can vary, including the inhibition of essential metabolic pathways in microorganisms. For instance, sulfonamides, which are structurally related to PABA, act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The structural features of 5-Amino-2-hydroxy-3-methylbenzoic acid, particularly the amino and hydroxyl groups on the aromatic ring, suggest its potential to interfere with microbial growth. Its methyl ester has also been noted for potential antimicrobial properties.[14]
Proposed Experimental Protocols
To validate the hypothesized biological activities, a series of well-defined experimental protocols are necessary.
In Vitro Anti-inflammatory Assays
Objective: To determine the anti-inflammatory effects of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Methodology:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) or primary microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability Assay: Treat cells with varying concentrations of the test compound for 24 hours and assess cell viability using an MTT assay to determine non-toxic concentrations.
-
Nitric Oxide (NO) Production Assay: Pre-treat cells with non-toxic concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Measure NO production in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression levels of key inflammatory mediators like iNOS, COX-2, and the phosphorylation status of NF-κB pathway components (e.g., p65, IκBα) in cell lysates.
Experimental Workflow for In Vitro Anti-inflammatory Evaluation
Caption: A streamlined workflow for assessing the in vitro anti-inflammatory properties of the compound.
In Vitro Antioxidant Assays
Objective: To evaluate the free radical scavenging and antioxidant capacity of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Methodology:
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Mix different concentrations of the compound with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity. Ascorbic acid can be used as a positive control.
-
-
FRAP Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Add the test compound to the FRAP reagent and incubate at 37°C.
-
Measure the absorbance of the colored product (ferrous tripyridyltriazine complex) at 593 nm.
-
Construct a standard curve using FeSO₄·7H₂O to determine the FRAP value.
-
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 5-Amino-2-hydroxy-3-methylbenzoic acid against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Strains: Use standard reference strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Future Directions and Conclusion
The structural attributes of 5-Amino-2-hydroxy-3-methylbenzoic acid position it as a promising candidate for further pharmacological investigation. The logical next steps involve synthesizing derivatives to establish structure-activity relationships (SAR). For instance, modifications of the amino and carboxyl groups could lead to prodrugs with improved pharmacokinetic profiles. In vivo studies in animal models of inflammation, oxidative stress, and infection will be crucial to translate the in vitro findings into potential therapeutic applications.
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-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
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-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;hydron. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
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PubMed. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Retrieved from [Link]
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YouTube. (2011). Mechanism of Action of Aminosalicylates. Retrieved from [Link]
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Preprints.org. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Retrieved from [Link]
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PMC - NIH. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]
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Processes of Petrochemistry and Oil Refining. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aminomethylbenzoic Acid?. Retrieved from [Link]
-
PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved from [Link]
- Google Patents. (n.d.). Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
-
PMC - NIH. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to 5-Amino-2-hydroxy-3-methylbenzoic Acid: From Synthesis to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Aminosalicylate
5-Amino-2-hydroxy-3-methylbenzoic acid, a substituted derivative of salicylic acid, represents a unique yet sparsely documented molecule within the vast field of organic chemistry and drug discovery. While its close relative, 5-aminosalicylic acid (5-ASA or mesalamine), is a cornerstone in the treatment of inflammatory bowel disease, the history and specific applications of this methylated analogue remain largely confined to chemical supplier catalogs and compound databases. This guide endeavors to provide a comprehensive technical overview of 5-Amino-2-hydroxy-3-methylbenzoic acid, drawing upon established chemical principles and the known properties of related compounds to illuminate its potential. In the absence of a detailed historical record of its discovery, this document will focus on its chemical identity, plausible synthetic routes, and prospective utility in research and development, offering a scientifically grounded projection of its capabilities.
Chemical Identity and Physicochemical Properties
A clear understanding of a molecule's fundamental characteristics is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical properties of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Nomenclature and Structural Identifiers
-
Systematic IUPAC Name: 5-Amino-2-hydroxy-3-methylbenzoic acid
-
Common Synonym: 3-methyl-5-aminosalicylic acid
-
Molecular Formula: C₈H₉NO₃[3]
-
SMILES: CC1=CC(=CC(=C1O)C(=O)O)N[3]
Physicochemical Data
A summary of the key physicochemical properties of 5-Amino-2-hydroxy-3-methylbenzoic acid is presented in Table 1. These parameters are crucial for predicting its behavior in various experimental settings, from solubility in different solvents to its potential for crossing biological membranes.
| Property | Value | Source |
| Physical State | Solid (powder) | |
| Purity | Typically >95% | |
| Storage | Sealed in dry, 2-8°C | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Synthesis and Manufacturing
While specific historical synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid is not well-documented in readily available literature, its structure suggests plausible synthetic pathways based on established organic chemistry reactions for analogous compounds. This section will detail a theoretical, yet chemically sound, approach to its synthesis.
Retrosynthetic Analysis
A logical approach to devising a synthesis for 5-Amino-2-hydroxy-3-methylbenzoic acid is through retrosynthesis. The key functional groups—a carboxylic acid, a hydroxyl group, an amine, and a methyl group on a benzene ring—suggest a strategy involving the modification of a more readily available substituted benzene derivative.
Caption: Retrosynthetic analysis of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Proposed Synthetic Protocol
The following protocol is a hypothetical but chemically robust method for the synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid, starting from 3-methylsalicylic acid.
Step 1: Nitration of 3-Methylsalicylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 3-methylsalicylic acid in concentrated sulfuric acid to 0-5°C using an ice bath.
-
Nitrating Agent Addition: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture over crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude 5-nitro-2-hydroxy-3-methylbenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: In a hydrogenation vessel, dissolve the 5-nitro-2-hydroxy-3-methylbenzoic acid from the previous step in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric pressure.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude 5-Amino-2-hydroxy-3-methylbenzoic acid.
-
Purification: Further purify the product by recrystallization if necessary.
Caption: Proposed workflow for the synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Potential Biological Activities and Applications in Drug Discovery
While there is a lack of specific biological data for 5-Amino-2-hydroxy-3-methylbenzoic acid, its structural similarity to 5-aminosalicylic acid (5-ASA) allows for informed speculation on its potential therapeutic applications. The addition of a methyl group at the 3-position could modulate its pharmacokinetic and pharmacodynamic properties.
Anti-inflammatory Potential
The aminosalicylate scaffold is a well-established pharmacophore for anti-inflammatory activity, particularly in the gastrointestinal tract. It is plausible that 5-Amino-2-hydroxy-3-methylbenzoic acid could exhibit similar anti-inflammatory properties. The mechanism of action could involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.
A Building Block for Novel Therapeutics
Beyond its potential intrinsic activity, 5-Amino-2-hydroxy-3-methylbenzoic acid can serve as a valuable scaffold for the synthesis of novel chemical entities. The amino and carboxylic acid functional groups provide handles for further chemical modification, allowing for the generation of compound libraries for screening against various therapeutic targets. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic activity.
Future Directions and Research Opportunities
The dearth of information on 5-Amino-2-hydroxy-3-methylbenzoic acid presents a fertile ground for future research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis of this compound would be a valuable contribution to the chemical literature.
-
Biological Screening: A comprehensive biological screening of 5-Amino-2-hydroxy-3-methylbenzoic acid against a panel of inflammatory targets is warranted to ascertain its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of derivatives could elucidate the structure-activity relationships of this class of compounds and potentially lead to the discovery of more potent and selective agents.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Amino-2-hydroxy-3-methylbenzoic acid would be crucial for its development as a drug candidate.
Conclusion
5-Amino-2-hydroxy-3-methylbenzoic acid remains an enigmatic molecule with an unwritten history in the annals of medicinal chemistry. However, its structural features and the well-documented activities of its chemical cousins suggest a latent potential waiting to be unlocked. This guide has provided a foundational understanding of its chemical nature, a plausible synthetic strategy, and a roadmap for future research. It is hoped that this document will serve as a catalyst for further investigation into this intriguing compound and its potential to contribute to the development of new therapeutics.
References
Sources
Methodological & Application
Application Notes & Protocols: 5-Amino-2-hydroxy-3-methylbenzoic Acid in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
Substituted aminobenzoic acids are cornerstone synthons in modern agrochemical discovery, valued for their structural versatility and innate reactivity. This document provides an in-depth technical guide on the application of 5-Amino-2-hydroxy-3-methylbenzoic acid as a key intermediate in the synthesis of potent, high-value herbicides. We will explore its strategic importance as a building block and provide a validated, step-by-step protocol for the synthesis of a model acetolactate synthase (ALS) inhibiting herbicide. This guide is intended for researchers and synthetic chemists in the agrochemical and pharmaceutical industries, offering field-proven insights into reaction mechanisms, protocol optimization, and the rationale behind synthetic choices.
Introduction: The Strategic Value of 5-Amino-2-hydroxy-3-methylbenzoic Acid
5-Amino-2-hydroxy-3-methylbenzoic acid is an aromatic compound featuring three key functional groups: a nucleophilic amino group, a directing hydroxyl group, and a sterically influential methyl group. This specific arrangement makes it a highly valuable, yet underexplored, intermediate for creating complex agrochemicals. While its direct commercial applications are not as widely documented as those of its structural analogs (e.g., p-aminobenzoic acid or other substituted anthranilates), its potential is derived from the proven success of these related molecules in major agrochemical products.[1][2][3]
The primary application pathway for this molecule is in the synthesis of sulfonanilide herbicides, particularly those belonging to the triazolopyrimidine family.[4][5][6] These herbicides are renowned for their high efficacy at low application rates, excellent crop selectivity, and low mammalian toxicity.[7][8] They function by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[9][10][11] Since this enzyme is absent in animals, these herbicides present a favorable environmental and safety profile.[6][8]
Causality of Experimental Choice: The selection of 5-Amino-2-hydroxy-3-methylbenzoic acid as a starting material is deliberate. The amino group serves as the primary reactive site for forming the critical sulfonamide linkage. The hydroxyl and methyl groups on the benzene ring are not merely passive substituents; they are crucial for fine-tuning the final molecule's properties:
-
Biological Activity: The substitution pattern on the phenyl ring directly influences how the herbicide binds to the target ALS enzyme, affecting its potency and weed-control spectrum.
-
Metabolic Stability: These groups can influence the rate and pathway of metabolic degradation in both the target weed and the crop, which is the basis for crop selectivity.
-
Physicochemical Properties: Solubility, soil mobility, and residual activity (persistence) are all modulated by the nature of the ring substituents.
Core Application: Synthesis of a Model ALS-Inhibiting Herbicide
We will detail the synthesis of a model triazolopyrimidine sulfonanilide herbicide, which we will designate AH-2026 , starting from 5-Amino-2-hydroxy-3-methylbenzoic acid. The synthetic strategy is a robust two-step process: (1) Esterification of the carboxylic acid and (2) Nucleophilic coupling with a heterocyclic sulfonyl chloride to form the final sulfonamide.
Overall Synthetic Workflow
The diagram below outlines the logical flow from starting materials to the final active herbicidal compound.
Caption: Synthetic workflow for the model herbicide AH-2026.
Quantitative Data Summary
The following table summarizes the properties of the key compounds in the synthesis.
| Compound Name | Structure | Molecular Formula | Mol. Weight ( g/mol ) | Role | Expected Yield |
| 5-Amino-2-hydroxy-3-methylbenzoic acid | C₈H₉NO₃ | C₈H₉NO₃ | 167.16 | Starting Material | N/A |
| Methyl 5-amino-2-hydroxy-3-methylbenzoate | C₉H₁₁NO₃ | C₉H₁₁NO₃ | 181.19 | Intermediate I | >90% |
| ...-2-sulfonyl chloride | C₇H₆ClFN₄O₃S | C₇H₆ClFN₄O₃S | 280.66 | Coupling Partner | N/A |
| AH-2026 (Final Product) | C₁₆H₁₆FN₅O₆S | C₁₆H₁₆FN₅O₆S | 441.39 | Active Ingredient | >85% |
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Protocol 1: Esterification of 5-Amino-2-hydroxy-3-methylbenzoic acid
Objective: To synthesize Methyl 5-amino-2-hydroxy-3-methylbenzoate (Intermediate I ).
Rationale: The carboxylic acid is converted to a methyl ester to prevent unwanted side reactions with the sulfonyl chloride in the subsequent step. The Fischer esterification is a classic, high-yield method for this transformation.
Materials:
-
5-Amino-2-hydroxy-3-methylbenzoic acid (10.0 g, 59.8 mmol)
-
Anhydrous Methanol (200 mL)
-
Concentrated Sulfuric Acid (2.0 mL, catalyst)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (500 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: Add 5-Amino-2-hydroxy-3-methylbenzoic acid and anhydrous methanol to the 500 mL round-bottom flask.
-
Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. The mixture may warm slightly.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing 300 mL of ice-cold deionized water.
-
Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure Methyl 5-amino-2-hydroxy-3-methylbenzoate as a crystalline solid.
Protocol 2: Sulfonamide Coupling to Yield AH-2026
Objective: To synthesize the final herbicidal compound AH-2026 .
Rationale: This is a nucleophilic acyl substitution reaction where the amino group of Intermediate I attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Methyl 5-amino-2-hydroxy-3-methylbenzoate (Intermediate I ) (5.0 g, 27.6 mmol)
-
5-Ethoxy-7-fluoro[4][9][12]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (8.1 g, 28.9 mmol, 1.05 eq)[13]
-
Anhydrous Dichloromethane (DCM) (150 mL)
-
Anhydrous Pyridine (4.4 mL, 55.2 mmol, 2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Round-bottom flask (250 mL) with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve Methyl 5-amino-2-hydroxy-3-methylbenzoate in anhydrous DCM in the flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add anhydrous pyridine to the solution and stir for 10 minutes.
-
Reagent Addition: Add the sulfonyl chloride portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring (Self-Validation): Monitor by TLC (e.g., 50% Ethyl Acetate in Hexane). The spot for Intermediate I should disappear, replaced by a new product spot.
-
Workup - Quenching: Quench the reaction by slowly adding 100 mL of deionized water.
-
Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, deionized water (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure.
-
Purification: The crude product is purified via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield AH-2026 as a solid.
Mechanism of Action: ALS Inhibition
The herbicidal activity of AH-2026 stems from its ability to inhibit the acetolactate synthase (ALS) enzyme.[10][12] This enzyme is the first and rate-limiting step in the biosynthesis of essential branched-chain amino acids.
Caption: Mechanism of action for ALS-inhibiting herbicides.
By binding to the ALS enzyme, the herbicide blocks the production of these vital amino acids, which in turn halts protein synthesis and cell division at the growing points (meristems) of the plant.[7] This leads to a cessation of growth, followed by characteristic injury symptoms and eventual death of susceptible weeds.[10]
Conclusion
5-Amino-2-hydroxy-3-methylbenzoic acid represents a versatile and high-potential building block for the synthesis of next-generation agrochemicals. The protocols detailed herein demonstrate a reliable and scalable pathway to produce a model ALS-inhibiting herbicide, leveraging established and robust chemical transformations. The principles of nucleophilic substitution on sulfonyl chlorides combined with the strategic use of substituted aminobenzoic acids remain a cornerstone of modern herbicide design.[4][5] Further derivatization of this core structure offers a rich field for discovering novel compounds with improved efficacy, crop safety, and environmental profiles.
References
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Yang, G., et al. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 18(16), 6176-6183. [Link]
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Kleschick, W. A., & Gerwick, B. C. (1994). Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds. ACS Symposium Series, 584, 109-123. [Link]
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Whitcomb, C. E. (1999). An introduction to ALS-inhibiting herbicides. Journal of Arboriculture, 25(6), 281-287. [Link]
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UC Division of Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. Retrieved January 21, 2026. [Link]
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Wikipedia. (n.d.). Acetolactate synthase. Retrieved January 21, 2026. [Link]
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Shigh, B. K. (2015). Action mechanisms of acetolactate synthase-inhibiting herbicides. Weed Biology and Management, 15(1), 1-12. [Link]
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Chemsrc. (n.d.). 5-Ethoxy-7-fluoro-[4][9][12]triazolo[1,5-c]pyrimidine-2-sulfonic acid. Retrieved January 21, 2026. [Link]
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Molbase. (n.d.). Preparation of 5-Ethoxy-7-fluoro[4][9][12]triazolo[1,5-c]pyrimidine-2 (3H) -thione. Retrieved January 21, 2026. [Link]
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PrepChem. (n.d.). Synthesis of 2-aminobenzenesulfonamide. Retrieved January 21, 2026. [Link]
- Google Patents. (n.d.). CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. Retrieved January 21, 2026.
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Lu, Y., et al. (2020). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 19, 1025-1038. [Link]
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Asghar, M. A., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Journal of Molecular Structure, 1251, 132009. [Link]
- Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Retrieved January 21, 2026.
-
Ayati, A., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Jabusch, T. W., & Tjeerdema, R. S. (2005). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry, 53(19), 7179-7189. [Link]
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Jabusch, T. W., & Tjeerdema, R. S. (2005). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry, 53(19), 7179-7189. [Link]
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Khare, R., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(9), 3731-3738. [Link]
-
Wang, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Molecules, 28(15), 5824. [Link]
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PubChem. (n.d.). 5-Ethoxy-7-fluoro-[4][9][12]triazolo[1,5-c]pyrimidine-2(3H)-thione. Retrieved January 21, 2026. [Link]
-
U.S. Environmental Protection Agency. (n.d.). [4][9][12]Triazolo[1,5-c]pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-. Retrieved January 21, 2026. [Link]
-
G-protein coupled receptor database. (n.d.). Drug evolution: p-aminobenzoic acid as a building block. Retrieved January 21, 2026. [Link]
-
Ali, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(12), 4789. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 5-Amino-2-hydroxy-3-methylbenzoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 5-Amino-2-hydroxy-3-methylbenzoic acid. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure to assess the purity and stability of this compound. The methodology is built upon reversed-phase chromatography with UV detection, providing excellent specificity, accuracy, and precision. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
5-Amino-2-hydroxy-3-methylbenzoic acid (MW: 167.16 g/mol ) is a substituted aromatic compound incorporating amino, hydroxyl, and carboxylic acid functional groups.[4] Its structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of impurities, arising from synthesis or degradation, can significantly impact the efficacy, safety, and stability of the final product. Therefore, a precise and reliable analytical method for purity assessment is paramount.
This guide details a stability-indicating HPLC method. The choice of reversed-phase HPLC is predicated on the analyte's molecular structure. The non-polar C18 stationary phase provides effective retention for the aromatic ring, while the polar functional groups allow for fine-tuning of selectivity through manipulation of the mobile phase composition and pH. The method has been rigorously validated to ensure it is fit for its intended purpose, providing a trustworthy system for quality assessment.[5]
Chromatographic Method and Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Ortho-phosphoric Acid (AR Grade)
-
Purified Water (18.2 MΩ·cm)
-
-
Reference Standard: 5-Amino-2-hydroxy-3-methylbenzoic acid (Purity ≥ 98%).
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Scientist's Note: Buffering the mobile phase at pH 3.0 suppresses the ionization of the carboxylic acid group (pKa typically ~4-5) and protonates the amino group (pKa typically ~2-3). This ensures the analyte exists in a single, consistent ionic state, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times.
-
-
Mobile Phase: A gradient mixture of the Phosphate Buffer (Solvent A) and Acetonitrile (Solvent B).
-
Diluent: Methanol and Water (50:50, v/v).
-
Scientist's Note: A mixture of methanol and water is used as the diluent to ensure the solubility of the polar analyte while maintaining compatibility with the reversed-phase mobile phase.[6]
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (200 µg/mL): Accurately weigh approximately 20 mg of the 5-Amino-2-hydroxy-3-methylbenzoic acid sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
The quantitative analysis is performed using the parameters outlined below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer (pH 3.0)B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Scientist's Note: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and separated from the main analyte peak. A detection wavelength of 240 nm was selected to provide a good response for the analyte and potential aromatic impurities. A column temperature of 30 °C ensures consistent retention times by minimizing viscosity fluctuations.
Analytical Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][7]
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[2] Forced degradation studies were conducted by exposing the sample to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Protocol:
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
-
Results: In all conditions, the main peak was well-resolved from any degradation product peaks, and peak purity analysis confirmed no co-eluting peaks. This demonstrates the stability-indicating nature of the method.
Linearity
The linearity of the method was established by analyzing five solutions ranging from 50% to 150% of the nominal sample concentration (100 to 300 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 100 - 300 µg/mL | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
| Y-intercept | Close to zero | - |
Accuracy (% Recovery)
Accuracy was determined by applying the method to a sample of known purity (reference standard) and by performing spike recovery experiments. A known amount of analyte was added to a placebo mixture at three concentration levels (80%, 100%, and 150%).
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.8% | 98.0% - 102.0% |
| 100% | 100.5% | 98.0% - 102.0% |
| 150% | 101.2% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | %RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.82% | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.15 µg/mL
-
LOQ: 0.45 µg/mL
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution |
| Column Temperature (± 2 °C) | Minor shift in retention time, within system suitability |
| Mobile Phase pH (± 0.2 units) | No significant change in peak shape |
Visualization of Workflow and Validation
The following diagrams illustrate the analytical workflow and the relationship between method validation components.
Caption: HPLC analysis workflow from preparation to reporting.
Caption: Interrelationship of ICH validation parameters.
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 5-Amino-2-hydroxy-3-methylbenzoic acid. The validation results confirm that the method is suitable for routine quality control analysis and stability studies in a pharmaceutical research and development environment. The comprehensive protocol and clear rationale behind the experimental choices provide a solid foundation for implementation in any analytical laboratory.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;hydron. Available at: [Link]
-
ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Available at: [Link]
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scbt.com [scbt.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 7. youtube.com [youtube.com]
GC-MS Method for the Detection of 5-Amino-2-hydroxy-3-methylbenzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the detection and quantification of 5-Amino-2-hydroxy-3-methylbenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a chemical derivatization step is essential prior to GC-MS analysis. This guide details a complete workflow, including sample preparation, a single-step derivatization procedure using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and optimized GC-MS instrument parameters. The causality behind experimental choices is explained to provide researchers with a deep understanding of the method's principles, ensuring both accuracy and reproducibility.
Introduction
5-Amino-2-hydroxy-3-methylbenzoic acid (CAS 6265-14-1) is a substituted aromatic compound with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] As a functionalized benzoic acid derivative, it and similar structures are of interest in pharmaceutical and chemical synthesis research. The accurate detection and quantification of such molecules are crucial for process monitoring, impurity profiling, and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high separation efficiency and definitive identification capabilities.[3] However, direct GC-MS analysis of 5-Amino-2-hydroxy-3-methylbenzoic acid is challenging. The molecule contains three polar, active hydrogen-containing functional groups: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and an aromatic amine (-NH₂). These groups render the molecule non-volatile and thermally labile, making it unsuitable for direct injection into a GC system.[4][5]
To overcome these limitations, a chemical derivatization step is required. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties, improving the compound's chromatographic behavior. This application note describes a reliable method centered on silylation, a common and effective derivatization technique.
Principle of the Method
The analytical strategy hinges on converting the non-volatile 5-Amino-2-hydroxy-3-methylbenzoic acid into a volatile derivative that can be readily analyzed by GC-MS. This is achieved through a silylation reaction with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
The Derivatization Rationale: MTBSTFA is a highly effective silylating agent that reacts with all three active hydrogen sites on the target molecule (carboxyl, hydroxyl, and amino groups) to form stable tert-butyldimethylsilyl (TBDMS) derivatives. This reaction replaces the active hydrogens with nonpolar TBDMS groups, which drastically increases the molecule's volatility and thermal stability. TBDMS derivatives are also known to be more resistant to hydrolysis compared to other silyl derivatives (like trimethylsilyl, TMS), offering greater stability during sample handling and analysis. The resulting derivatized molecule exhibits excellent chromatographic properties and produces a characteristic mass spectrum under Electron Ionization (EI), allowing for confident identification and quantification.
Overall Analytical Workflow
The entire process, from sample receipt to final data analysis, follows a structured path designed to ensure accuracy and minimize analyte loss.
Caption: High-level workflow for GC-MS analysis.
Experimental Protocols
Reagents and Materials
-
5-Amino-2-hydroxy-3-methylbenzoic acid standard (Purity ≥95%)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile or Pyridine (Derivatization grade)
-
Methanol, Dichloromethane, Ethyl Acetate (HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized Water
-
GC-MS autosampler vials (1.5 mL) with inserts
-
Nitrogen gas for evaporation
Protocol 1: Sample Preparation
The goal of sample preparation is to isolate the analyte in a clean, dry state, ready for derivatization. Water and other protic solvents must be rigorously excluded as they can interfere with the silylation reaction.[4]
A) For Solid Samples (e.g., powder, drug substance):
-
Accurately weigh approximately 1 mg of the solid sample into a glass vial.
-
Dissolve the sample in 1 mL of a suitable volatile organic solvent like methanol or ethyl acetate.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer a 100 µL aliquot of this solution to a GC autosampler vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dry residue is now ready for derivatization.
B) For Aqueous Samples (e.g., biological fluid, reaction mixture):
-
Pipette 1 mL of the aqueous sample into a glass centrifuge tube.
-
Adjust the pH of the sample to ~4-5 using dilute HCl. This protonates the amine group while keeping the carboxylic acid largely in its neutral form, optimizing extraction.
-
Add 2 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes for liquid-liquid extraction (LLE).[7]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction (steps 3-5) on the remaining aqueous layer twice more, pooling the organic extracts.
-
Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Transfer a portion of the dried extract to a GC vial and evaporate to dryness under a stream of nitrogen.
Protocol 2: Derivatization with MTBSTFA
This protocol converts the analyte into its volatile TBDMS derivative.
-
To the dry sample residue from Protocol 1, add 50 µL of acetonitrile (or pyridine) and 50 µL of MTBSTFA.
-
Securely cap the vial immediately to prevent moisture ingress.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70-100°C for 60 minutes in a heating block or oven to ensure complete derivatization of all three functional groups.
-
After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Derivatization Reaction
The chemical transformation during derivatization is key to the success of the analysis.
Sources
- 1. scbt.com [scbt.com]
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- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
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- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 5-Amino-2-hydroxy-3-methylbenzoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-hydroxy-3-methylbenzoic acid as a versatile starting material for the synthesis of a variety of heterocyclic compounds. We delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols for the synthesis of key scaffolds such as benzoxazoles and phenoxazines, and discuss the critical aspects of reaction optimization and product characterization. The application of these synthesized compounds in medicinal chemistry and materials science is also highlighted, supported by authoritative references.
Introduction: The Strategic Importance of 5-Amino-2-hydroxy-3-methylbenzoic Acid in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in drug discovery. Among the myriad of starting materials for heterocyclic synthesis, substituted aminophenols and aminobenzoic acids are of particular interest due to the presence of multiple reactive functional groups that can be selectively manipulated to construct complex ring systems.
5-Amino-2-hydroxy-3-methylbenzoic acid is a particularly valuable building block. Its structure incorporates a nucleophilic amino group, a phenolic hydroxyl group, and a carboxylic acid, all attached to a benzene ring that is further functionalized with a methyl group. This arrangement of functional groups allows for a variety of intramolecular cyclization reactions to form fused heterocyclic systems. The ortho-relationship between the hydroxyl and amino groups is especially conducive to the formation of five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules. This guide will explore the synthetic utility of this versatile precursor in detail.
Reaction Mechanisms and Synthetic Pathways
The strategic positioning of the amino, hydroxyl, and carboxyl groups on the aromatic ring of 5-Amino-2-hydroxy-3-methylbenzoic acid enables a range of cyclization strategies to afford diverse heterocyclic cores. The most common transformations involve condensation reactions with various electrophiles, leading to the formation of benzoxazoles, phenoxazines, and other related systems.
Synthesis of Benzoxazole Derivatives
The formation of the benzoxazole scaffold from 2-aminophenols is a well-established and powerful transformation in organic synthesis.[1] The reaction typically proceeds via condensation with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or ester, followed by an intramolecular cyclization and dehydration. The presence of the methyl and carboxylic acid groups on the 5-Amino-2-hydroxy-3-methylbenzoic acid starting material allows for the synthesis of highly functionalized benzoxazoles with potential for further diversification.
A common approach involves the reaction of the 2-aminophenol derivative with an aldehyde in the presence of an acid or a metal catalyst.[1][2] The reaction is believed to proceed through the initial formation of a Schiff base between the amino group and the aldehyde, followed by a nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a dihydrobenzoxazole intermediate. Subsequent aromatization via dehydration yields the final benzoxazole product.
Caption: Synthesis of Benzoxazoles from 5-Amino-2-hydroxy-3-methylbenzoic acid.
Synthesis of Phenoxazine Scaffolds
Phenoxazines are another important class of N,O-heterocycles with significant biological and material properties.[3] The synthesis of benzo[a]phenoxazin-5-ones can be achieved through the condensation of a 2-aminophenol with a suitable quinone derivative.[3] For instance, the reaction of 5-Amino-2-hydroxy-3-methylbenzoic acid with a 2,3-dihalo-1,4-naphthoquinone in the presence of a base can lead to the formation of a substituted benzo[a]phenoxazin-5-one. The reaction proceeds through a sequence of nucleophilic substitution and intramolecular cyclization steps.
The initial step involves the nucleophilic attack of the amino group of the 2-aminophenol onto one of the halogenated positions of the naphthoquinone. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the other halogenated position, leading to the formation of the fused heterocyclic system.
Caption: General pathway for the synthesis of Phenoxazines.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of heterocyclic compounds from 5-Amino-2-hydroxy-3-methylbenzoic acid. Researchers should optimize these conditions based on the specific substrate and desired product.
General Protocol for the Synthesis of 2-Substituted-5-carboxy-6-methylbenzoxazoles
This protocol describes a general method for the condensation of 5-Amino-2-hydroxy-3-methylbenzoic acid with various aromatic aldehydes to yield benzoxazole derivatives. A variety of catalysts, including Brønsted acids, Lewis acids, and metal catalysts, can be employed for this transformation.[1][2]
Materials:
| Reagent | Supplier | CAS Number |
| 5-Amino-2-hydroxy-3-methylbenzoic acid | [Supplier Name] | 6265-14-1[4][5][6] |
| Aromatic Aldehyde (e.g., Benzaldehyde) | [Supplier Name] | 100-52-7 |
| p-Toluenesulfonic acid (p-TSA) | [Supplier Name] | 104-15-4 |
| Toluene | [Supplier Name] | 108-88-3 |
| Sodium Sulfate (anhydrous) | [Supplier Name] | 7757-82-6 |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-Amino-2-hydroxy-3-methylbenzoic acid (1.0 eq), the desired aromatic aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-5-carboxy-6-methylbenzoxazole.
Protocol for the Synthesis of a Substituted Benzo[a]phenoxazin-5-one
This protocol outlines the synthesis of a benzo[a]phenoxazin-5-one derivative via the condensation of 5-Amino-2-hydroxy-3-methylbenzoic acid with 2,3-dichloro-1,4-naphthoquinone.
Materials:
| Reagent | Supplier | CAS Number |
| 5-Amino-2-hydroxy-3-methylbenzoic acid | [Supplier Name] | 6265-14-1[4][5][6] |
| 2,3-Dichloro-1,4-naphthoquinone | [Supplier Name] | 117-80-6 |
| Anhydrous Sodium Acetate | [Supplier Name] | 127-09-3 |
| Ethanol | [Supplier Name] | 64-17-5 |
Procedure:
-
In a round-bottom flask, dissolve 5-Amino-2-hydroxy-3-methylbenzoic acid (1.0 eq) and 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in ethanol.
-
Add anhydrous sodium acetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization and Analysis
The structure and purity of the synthesized heterocyclic compounds should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the final products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized compounds.
Applications in Drug Discovery and Materials Science
The heterocyclic scaffolds synthesized from 5-Amino-2-hydroxy-3-methylbenzoic acid are of significant interest in various fields.
-
Drug Discovery: Benzoxazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] The presence of the carboxylic acid and methyl groups on the benzoxazole core provides handles for further chemical modification to optimize pharmacological properties. Similarly, phenoxazine derivatives have been investigated for their potential as anticancer and antimalarial agents.[3]
-
Materials Science: The planar and electron-rich nature of these heterocyclic systems makes them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through substitution on the aromatic rings is a key advantage in this context.
Conclusion
5-Amino-2-hydroxy-3-methylbenzoic acid is a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. The straightforward and often high-yielding protocols for the preparation of benzoxazoles and phenoxazines, coupled with the potential for further functionalization, make this starting material an attractive choice for researchers in medicinal chemistry, drug discovery, and materials science. The methodologies and insights provided in this guide are intended to facilitate the exploration of the rich chemistry of this precursor and accelerate the discovery of new and innovative heterocyclic compounds.
References
- ACS Publications. Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation | Organic Letters.
- ResearchGate. Synthesis of N-heterocycles from 2-aminobenzoates.
- PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Letters in Applied NanoBioScience. Fruit Extract Catalyzed Synthesis of Heterocycles: AMini- Review.
- Organic Chemistry Portal. Benzoxazole synthesis.
- ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development.
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Aminobenzoates.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- Bulletin of Chemical Reaction Engineering & Catalysis. Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst.
- Dove Medical Press. C-H amination in the synthesis of N-heterocycles | ROC. (2015).
- Springer Nature Experiments. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery.
- ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- World Journal of Pharmaceutical Sciences. Benzoxazoles. (2018).
- ResearchGate. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole....
- Hit2Lead. BB-4043368.
- Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
- ResearchGate. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
- ChemScene. 6265-14-1 | 5-Amino-2-hydroxy-3-methylbenzoic acid.
- Santa Cruz Biotechnology. 5-Amino-2-hydroxy-3-methyl-benzoic acid | CAS 6265-14-1 | SCBT.
- BLD Pharm. 6265-14-1|5-Amino-2-hydroxy-3-methylbenzoic acid.
- PMC. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023).
- NIH. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
- PubMed Central. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest.
- ResearchGate. Synthesis of benzo[b]phenoxazine derivatives..
- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- PubMed. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans.
- Sigma-Aldrich. 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6.
- ResearchGate. Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. (2021).
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
- Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
- MDPI. Molbank | Topical Collection : Heterocycle Reactions.
- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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Application Notes & Protocols: The Strategic Role of 5-Amino-2-hydroxy-3-methylbenzoic Acid in the Synthesis of High-Performance Azo Dyes
Foreword for the Modern Chromatographer and Synthesis Chemist
In the vast landscape of organic colorants, the molecular architecture of a dye precursor is paramount to the final properties of the dye itself. This guide delves into the nuanced yet pivotal role of 5-Amino-2-hydroxy-3-methylbenzoic acid as a sophisticated building block in the synthesis of azo dyes, particularly those destined for applications demanding high fastness properties. We will move beyond rote procedural listings to explore the causal relationships between the unique structural attributes of this molecule and the superior performance of the dyes derived from it. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals who seek not only to synthesize but to fundamentally understand and innovate within the realm of dye chemistry.
The Molecular Advantage: Why 5-Amino-2-hydroxy-3-methylbenzoic Acid?
5-Amino-2-hydroxy-3-methylbenzoic acid is not a mere starting material; it is a strategically designed precursor for high-performance dyes. Its utility stems from the specific arrangement of its functional groups, each contributing to the synthesis process and the final dye characteristics.
-
The Amino Group (-NH₂): This is the primary functional group that, through diazotization , is converted into a highly reactive diazonium salt. This salt is the electrophilic component in the subsequent azo coupling reaction, forming the chromophoric -N=N- bond that is the hallmark of azo dyes.[1]
-
The Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups in Ortho Position: This arrangement is the cornerstone of this molecule's utility in forming mordant dyes . These two groups form a bidentate chelation site for metal ions (e.g., Cr³⁺, Cu²⁺, Al³⁺).[2] When the resulting azo dye is treated with a metal salt, the metal ion coordinates with the hydroxyl and carboxylic acid groups, forming a stable metal complex.[3] This complexation significantly enhances the dye's fastness to light, washing, and perspiration by increasing its molecular size and binding affinity to the fabric.[3]
-
The Methyl Group (-CH₃): The presence of the methyl group can influence the dye's shade and solubility. It can cause a slight bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum of the dye, depending on the overall molecular structure. It can also impact the dye's affinity for different textile fibers.
-
The Carboxylic Acid Group (-COOH): Beyond its role in chelation, the carboxylic acid group can also improve the water solubility of the dye, which is advantageous during the dyeing process.[1]
Synthesis of a Representative Mordant Azo Dye: A Step-by-Step Protocol
This protocol details the synthesis of a representative mordant azo dye by coupling diazotized 5-Amino-2-hydroxy-3-methylbenzoic acid with 2-naphthol.
Materials and Equipment
| Reagents | Equipment |
| 5-Amino-2-hydroxy-3-methylbenzoic acid | Beakers (100 mL, 250 mL, 500 mL) |
| Sodium nitrite (NaNO₂) | Magnetic stirrer with stir bar |
| Hydrochloric acid (HCl), concentrated | Ice bath |
| 2-Naphthol | Buchner funnel and flask |
| Sodium hydroxide (NaOH) | pH paper or pH meter |
| Sodium carbonate (Na₂CO₃) | Thermometer |
| Urea | Filter paper |
| Distilled water | Glass stirring rods |
| Ethanol |
Experimental Workflow
Caption: Experimental workflow for the synthesis of a mordant azo dye.
Detailed Procedure
Part A: Diazotization of 5-Amino-2-hydroxy-3-methylbenzoic acid
-
In a 250 mL beaker, place 1.67 g (0.01 mol) of 5-Amino-2-hydroxy-3-methylbenzoic acid and add 20 mL of distilled water followed by 2.5 mL of concentrated hydrochloric acid. Stir until the amine dissolves completely. A gentle warming may be required.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 100 mL beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring for 30 minutes in the ice bath.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
Decompose the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative. This prevents unwanted side reactions.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 10 by adding a 10% sodium carbonate solution as needed. This pH is crucial for efficient coupling.
-
A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
Part C: Isolation and Purification of the Dye
-
After the coupling reaction is complete, acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic. This will fully precipitate the dye.
-
Filter the crude dye using a Buchner funnel.
-
Wash the filter cake with plenty of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
The Underlying Chemistry: A Mechanistic Perspective
The synthesis of the azo dye proceeds through a classic electrophilic aromatic substitution mechanism.
Caption: Simplified reaction mechanism for azo dye synthesis.
-
Formation of the Diazonium Ion: In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HNO₂). The primary aromatic amine attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the stable diazonium ion is formed. The low temperature is critical to prevent the decomposition of this reactive intermediate.
-
Electrophilic Attack: The diazonium ion is a weak electrophile. For the coupling reaction to occur, it requires an electron-rich coupling partner. 2-Naphthol, in an alkaline medium, deprotonates to form the highly nucleophilic naphthoxide ion. The diazonium ion then attacks the electron-rich position of the naphthoxide ion (typically the C1 position) in an electrophilic aromatic substitution reaction to form the azo dye.
Expected Dye Characteristics and Performance Data
While the exact properties will depend on the specific coupling component and any post-treatment, dyes derived from 5-Amino-2-hydroxy-3-methylbenzoic acid are expected to exhibit the following characteristics.
| Property | Expected Outcome | Rationale |
| Color | Yellow to Red/Brown range | Dependent on the chosen coupling component. Naphthols typically yield reddish hues. |
| Solubility | Soluble in alkaline aqueous solutions | Due to the presence of the carboxylic acid group. |
| Light Fastness | Good to Excellent (with mordanting) | The metal complex is more stable to photodegradation. |
| Wash Fastness | Good to Excellent (with mordanting) | The larger size of the metal-dye complex enhances its retention within the fiber matrix.[3] |
| Application | Suitable for wool, silk, and nylon | These fibers have sites for interaction with acid dyes and mordants.[4] |
Concluding Remarks for the Innovating Scientist
5-Amino-2-hydroxy-3-methylbenzoic acid represents a versatile and valuable precursor in the synthesis of high-performance azo dyes. The strategic placement of its functional groups allows for the creation of colorants with excellent fastness properties, particularly when utilized in mordant dyeing processes. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to not only replicate these syntheses but also to innovate by exploring novel coupling components and metal mordants. The principles outlined here are fundamental to the rational design of new dyes with tailored properties for a wide array of applications, from textiles to advanced materials.
References
-
Rasayan J. Chem. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan J. Chem. 2021;14(3). Available from: [Link]
-
ResearchGate. Amino-Methyl Benzoic Acid Derived Azo Dyes. Available from: [Link]
-
Blackburn RS. Mordant dye application on cotton: optimisation and combination with natural dyes. Coloration Technology. 2014;130(1):56-62. Available from: [Link]
-
ResearchGate. Fastness properties characterization of the dyed samples. The plot... Available from: [Link]
-
International Science Community Association. Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Res. J. Chem. Sci. 2013;3(10):1-7. Available from: [Link]
-
ResearchGate. Metal-complex dyes. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on identifying and mitigating common impurities.
Introduction to the Synthesis and Potential Impurities
The synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid typically proceeds through a two-step process starting from 3-methylsalicylic acid. This involves an electrophilic nitration followed by a reduction of the resulting nitro intermediate. Each of these steps presents opportunities for the formation of impurities that can impact the purity, yield, and overall quality of the final product. Understanding the origin of these impurities is critical for developing effective control strategies.
This guide will walk you through the common issues, their root causes, and practical solutions to ensure the synthesis of high-purity 5-Amino-2-hydroxy-3-methylbenzoic acid.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary synthetic route and the key stages where common impurities may arise.
Caption: Synthetic pathway and points of impurity formation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Category 1: Nitration Step Impurities
Question 1: I am observing an unexpected isomer in my crude product after the nitration of 3-methylsalicylic acid. What is its likely identity and how can I minimize its formation?
Answer:
The nitration of 3-methylsalicylic acid is an electrophilic aromatic substitution reaction. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, along with the methyl (-CH3) group, will influence the position of the incoming nitro (-NO2) group. While the desired product is 5-nitro-2-hydroxy-3-methylbenzoic acid, the formation of other positional isomers is a common issue.
-
Likely Isomer: The most probable isomeric impurity is 3-nitro-2-hydroxy-5-methylbenzoic acid . The directing effects of the substituents can lead to nitration at different positions on the aromatic ring. The regioselectivity of nitration of aromatic compounds can be influenced by the reaction conditions.[1][2][3]
-
Causality and Troubleshooting:
-
Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to decreased regioselectivity and the formation of multiple nitrated byproducts.
-
Recommendation: Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture closely.
-
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used.
-
Recommendation: Use a well-defined and validated ratio of nitric acid to sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO2+), the active electrophile.
-
-
Reaction Time: Both insufficient and excessive reaction times can be detrimental. Incomplete reactions will leave unreacted starting material, while prolonged reaction times at elevated temperatures can lead to the formation of dinitrated products or other side reactions.
-
Recommendation: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Question 2: My final product contains residual 3-methylsalicylic acid. What is the cause and how can I improve the conversion?
Answer:
The presence of the starting material, 3-methylsalicylic acid, in the final product indicates an incomplete nitration reaction.
-
Causality and Troubleshooting:
-
Stoichiometry of Nitrating Agent: An insufficient amount of the nitrating agent will result in an incomplete reaction.
-
Recommendation: Ensure that the molar ratio of the nitrating agent to the 3-methylsalicylic acid is appropriate. A slight excess of the nitrating agent may be necessary to drive the reaction to completion.
-
-
Purity of Reagents: The purity of the nitric acid and sulfuric acid can affect the reaction efficiency.
-
Recommendation: Use high-purity, anhydrous acids to ensure the efficient generation of the nitronium ion.
-
-
Reaction Homogeneity: If the starting material is not fully dissolved or the reaction mixture is not adequately stirred, localized areas of low reactant concentration can lead to incomplete conversion.
-
Recommendation: Ensure efficient stirring throughout the addition of the nitrating agent and the duration of the reaction.
-
-
Category 2: Reduction Step Impurities
Question 3: I am detecting the nitro-intermediate (5-nitro-2-hydroxy-3-methylbenzoic acid) in my final product. How can I ensure complete reduction?
Answer:
The presence of the nitro-intermediate in the final product is a clear indication of an incomplete reduction reaction.
-
Causality and Troubleshooting:
-
Catalyst Activity: The catalyst, commonly palladium on carbon (Pd/C) for catalytic hydrogenation, can lose its activity over time or due to poisoning.
-
Recommendation: Use a fresh, high-quality catalyst. Ensure the catalyst is handled properly to avoid deactivation. The catalyst loading should also be optimized.
-
-
Hydrogen Pressure and Delivery: In catalytic hydrogenation, insufficient hydrogen pressure or poor gas dispersion can limit the reaction rate.
-
Recommendation: Ensure the reaction vessel is properly sealed and pressurized to the recommended level. Vigorous stirring is essential to ensure good contact between the hydrogen gas, the catalyst, and the substrate.
-
-
Reaction Time and Temperature: The reduction may require a specific temperature and duration to proceed to completion.
-
Recommendation: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. For reductions using reagents like hydrazine hydrate with a catalyst, the rate of addition and temperature are critical.[4]
-
-
Solvent: The choice of solvent can influence the solubility of the reactants and the efficiency of the reduction.
-
Recommendation: Use a solvent in which the nitro-intermediate is soluble and that is compatible with the chosen reduction method.
-
-
Question 4: Are there other potential byproducts from the reduction of the nitro group that I should be aware of?
Answer:
Yes, the reduction of aromatic nitro compounds can sometimes lead to the formation of partially reduced intermediates or side products, especially if the reaction conditions are not carefully controlled.
-
Potential Byproducts:
-
Hydroxylamines: Incomplete reduction can sometimes stop at the hydroxylamine stage (5-(hydroxyamino)-2-hydroxy-3-methylbenzoic acid).
-
Azo and Azoxy Compounds: Under certain conditions, particularly with metal-based reductions in neutral or alkaline media, condensation reactions between partially reduced intermediates can lead to the formation of colored azo or azoxy compounds.
-
-
Mitigation Strategies:
-
Choice of Reducing Agent: Catalytic hydrogenation is generally a clean and efficient method that minimizes the formation of these byproducts.
-
pH Control: The pH of the reaction medium can significantly influence the product distribution. Acidic conditions often favor the formation of the desired amine.
-
Reaction Monitoring: Closely monitor the reaction to ensure it proceeds to the fully reduced amine without the accumulation of intermediates.
-
Category 3: Final Product Purity and Stability
Question 5: My purified 5-Amino-2-hydroxy-3-methylbenzoic acid develops a color over time. What is causing this degradation, and how can I prevent it?
Answer:
Aromatic amines, especially those with hydroxyl groups (aminophenols), are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Causality and Prevention:
-
Oxidation: Exposure to air (oxygen) and light can promote the oxidation of the amino and hydroxyl groups, leading to the formation of quinone-imine type structures and other colored degradation products.
-
Recommendation:
-
Inert Atmosphere: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the product in amber-colored vials or containers to protect it from light.
-
Low Temperature: Store the product at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
-
-
-
Residual Metals: Trace amounts of metal catalysts from the reduction step can sometimes promote oxidative degradation.
-
Recommendation: Ensure the purification process effectively removes all residual catalyst. This can be achieved through filtration through a bed of celite or by using a metal scavenger.
-
-
Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the polar main compound and its less polar impurities. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides acidic conditions to ensure the protonation of the amino group and suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier to elute the compounds from the column. |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase. | Allows for the effective separation of compounds with a range of polarities, from the polar starting materials to the less polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 210-400 nm. Specific wavelengths for quantification can be chosen based on the UV maxima of the main compound and impurities (e.g., around 230 nm and 300 nm).[5] | A DAD allows for the identification of peaks based on their UV spectra and can help in distinguishing between co-eluting peaks. |
| Column Temperature | 30-40 °C | Helps in achieving better peak shape and reproducible retention times. |
Experimental Protocol: Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10-20 mg of the 5-Amino-2-hydroxy-3-methylbenzoic acid sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase A and B, or methanol/water).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the solution to a final concentration of approximately 0.1-0.2 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Summary: Common Impurities and their Likely Origin
Table 2: Summary of Potential Impurities
| Impurity Name | Chemical Structure | Likely Origin | Recommended Analytical Approach |
| 3-Methylsalicylic Acid | C₈H₈O₃ | Incomplete nitration | HPLC-UV |
| 5-Nitro-2-hydroxy-3-methylbenzoic Acid | C₈H₇NO₅ | Incomplete reduction | HPLC-UV |
| Isomeric Nitro-Intermediate | C₈H₇NO₅ | Lack of regioselectivity in nitration | HPLC-UV, LC-MS for identification |
| Reduction Byproducts | Varies (e.g., hydroxylamines, azo compounds) | Side reactions during reduction | HPLC-UV (may require different wavelengths), LC-MS |
| Oxidation Products | Varies (e.g., quinone-imines) | Degradation of the final product | Stability-indicating HPLC-UV method |
Conclusion
The successful synthesis of high-purity 5-Amino-2-hydroxy-3-methylbenzoic acid relies on a thorough understanding of the reaction mechanism and the potential for impurity formation at each step. By implementing careful control over reaction conditions, utilizing appropriate analytical methods for in-process monitoring, and ensuring proper handling and storage of the final product, researchers can consistently achieve the desired product quality. This guide serves as a valuable resource for troubleshooting common issues and optimizing the synthetic process.
References
-
Elmasry, M. S., et al. (2011). Quantitative HPLC analysis of mebeverine, mesalazine, sulphasalazine and dispersible aspirin stored in a Venalink monitored dosage system with co-prescribed medicines. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 733-739. Available at: [Link]
-
Gotti, R., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 831(1-2), 220-227. Available at: [Link]
-
Breviglieri, G., et al. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. Molecules, 6(12), M260. Available at: [Link]
-
Dey, J., et al. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(40), 18609-18613. Available at: [Link]
-
Patel, P. N., et al. (2013). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Pharmaceutical Methods, 4(2), 56-61. Available at: [Link]
-
Malenović, A., et al. (2020). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis. PLoS One, 15(11), e0242562. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid* [mdpi.com]
- 5. phmethods.net [phmethods.net]
Technical Support Center: Troubleshooting Low Yield in 5-Amino-2-hydroxy-3-methylbenzoic Acid Synthesis
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the prevalent Kolbe-Schmitt reaction pathway. As your Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.
Part 1: The Synthetic Pathway - A Mechanistic Overview
The most direct and industrially relevant route to 5-Amino-2-hydroxy-3-methylbenzoic acid is the carboxylation of 4-Amino-2-methylphenol via the Kolbe-Schmitt reaction.[1] This process involves the electrophilic aromatic substitution of a phenoxide ion with carbon dioxide, a weak electrophile.[2] The reaction's success hinges on activating the aromatic ring, which is achieved by deprotonating the phenolic hydroxyl group to form a highly nucleophilic phenoxide.
The key mechanistic steps are:
-
Phenoxide Formation: 4-Amino-2-methylphenol is treated with a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step is critical as the phenoxide is significantly more reactive than the neutral phenol.[2]
-
Electrophilic Attack: The sodium phenoxide is heated under high pressure with carbon dioxide. The electron-rich phenoxide attacks the electrophilic carbon of CO₂, forming a carboxylated intermediate.
-
Tautomerization & Acidification: The intermediate tautomerizes to the more stable salicylate form. Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups, precipitating the final product, 5-Amino-2-hydroxy-3-methylbenzoic acid.
Caption: The Kolbe-Schmitt reaction pathway for synthesizing the target compound.
Part 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: The reaction yields are very low, and I am recovering a significant amount of the 4-Amino-2-methylphenol starting material.
-
Question: My reaction failed to proceed to completion. What are the most likely causes and how can I fix them?
-
Answer: Recovering the starting material is a classic sign of failed or incomplete carboxylation. This typically points to issues with the core reaction conditions. Let's break down the probable causes:
-
Presence of Water: The Kolbe-Schmitt reaction is notoriously sensitive to moisture. Water can consume the base and prevent the complete formation of the reactive phenoxide species.[3] Ensure all reactants, solvents (if any), and the reactor itself are thoroughly dried before use.
-
Insufficient CO₂ Pressure: Carbon dioxide is a weak electrophile, and high pressure is required to increase its concentration in the reaction medium and drive the equilibrium towards the product.[4] A pressure leak or insufficient initial pressurization is a common culprit.
-
Inadequate Temperature or Reaction Time: The reaction requires significant thermal energy to overcome the activation barrier. However, there is a delicate balance. Too low a temperature results in a sluggish or stalled reaction, while excessive temperature can cause product decomposition.[4] Similarly, the reaction may need several hours to reach completion.
Troubleshooting Steps & Optimization:
-
Verify Anhydrous Conditions: Dry your starting material in a vacuum oven. Use freshly opened, high-purity base.
-
Check Reactor Integrity: Ensure your pressure vessel is properly sealed and can maintain the target pressure throughout the heating cycle.
-
Optimize Reaction Parameters: Systematically adjust temperature and time. An optimal starting point is often around 140-150°C for 2.5-5 hours at a CO₂ pressure of 9-10 MPa (approx. 90-100 atm).[4]
-
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Moisture | Present | Rigorously excluded | Water interferes with phenoxide formation, reducing the concentration of the active nucleophile.[3] |
| CO₂ Pressure | < 5 MPa (< 50 atm) | > 9 MPa (> 90 atm) | High pressure is necessary to force the weak electrophile (CO₂) to react with the phenoxide.[4] |
| Temperature | < 130°C | 140 - 160°C | Provides sufficient activation energy without causing significant product decomposition.[4] |
| Time | < 2 hours | 2.5 - 6 hours | Allows the reaction to proceed to equilibrium, maximizing conversion.[4] |
Issue 2: My final product is a dark, discolored powder and appears to be heavily contaminated with byproducts.
-
Question: The purity of my isolated product is very low. What are the likely side reactions, and how can I prevent them?
-
Answer: Product discoloration and impurity are generally caused by oxidation or thermal decomposition. Aminophenols are particularly susceptible to oxidation, which can produce colored polymeric materials.
-
Oxidation of Starting Material: The amino and hydroxyl groups on the starting material make it prone to oxidation, especially at high temperatures in the presence of air.
-
Formation of Dicarboxylic Acid: Under forcing conditions (very high temperature or pressure), a second carboxylation can occur, leading to dicarboxylic acid byproducts.[5]
-
Thermal Decomposition: The desired product itself can decarboxylate or decompose if the reaction temperature is too high or the heating time is excessively long.[4]
Troubleshooting Steps & Optimization:
-
Inert Atmosphere: Before pressurizing with CO₂, purge the reactor multiple times with an inert gas like nitrogen or argon to remove all oxygen.
-
Strict Temperature Control: Avoid temperature overshoots. Use a well-calibrated temperature controller and ensure uniform heating of the reactor.
-
Post-Reaction Quenching: After the reaction is complete, cool the reactor promptly. During workup, adding a small amount of a reducing agent like sodium dithionite can sometimes help mitigate discoloration.[6]
-
Issue 3: I am having difficulty purifying the final product away from isomers or starting material.
-
Question: What is the most effective method for purifying 5-Amino-2-hydroxy-3-methylbenzoic acid?
-
Answer: Purification is typically achieved by exploiting the amphoteric nature of the product and its solubility profile.
-
Acid-Base Extraction/Precipitation: The product contains both a basic amino group and an acidic carboxylic acid group. This allows for selective precipitation. After the reaction, the mixture is typically dissolved in water. Filtering this solution can remove insoluble polymeric byproducts. The pH of the filtrate is then carefully adjusted. Lowering the pH to the isoelectric point of the molecule (typically around pH 3-4) will cause the desired product to precipitate, leaving more soluble impurities behind.[7]
-
Recrystallization: The crude, precipitated solid can be further purified by recrystallization. A common solvent system is an ethanol/water or methanol/water mixture. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
Detailed Purification Protocol:
-
After depressurizing and cooling, dissolve the solid reaction mass in deionized water.
-
Filter the solution to remove any dark, insoluble material.
-
Slowly add a mineral acid (e.g., 10% HCl) to the filtrate with vigorous stirring until the pH reaches ~3.5.
-
A precipitate of the crude product should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration and wash it with cold deionized water.
-
For recrystallization, dissolve the crude solid in a minimal amount of hot 50% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 3: Troubleshooting Workflow Diagram
This decision tree can help guide your troubleshooting process systematically.
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Why is the sodium salt (NaOH) typically used instead of the potassium salt (KOH) for this specific synthesis?
-
A1: In the Kolbe-Schmitt reaction, the choice of alkali metal counter-ion can influence the regioselectivity of the carboxylation. Sodium ions tend to chelate with the phenoxide oxygen, directing the incoming CO₂ to the ortho position, which is required for this synthesis.[3][8] Potassium ions, being larger, favor the formation of the para isomer.[2]
-
-
Q2: Are there alternative synthetic routes, and why is the Kolbe-Schmitt reaction generally preferred?
-
A2: Yes, other routes exist, such as the nitration of 2-hydroxy-3-methylbenzoic acid followed by catalytic reduction. However, nitration of substituted salicylic acids often produces a mixture of isomers that are very difficult and costly to separate, leading to a low yield of the desired pure product.[1] The Kolbe-Schmitt reaction is more direct and atom-economical, making it preferable for large-scale production despite the need for high-pressure equipment.
-
-
Q3: What are the primary safety concerns when performing this reaction?
-
A3: The primary hazards are associated with the use of a high-pressure, high-temperature reactor. A thorough inspection of the equipment before use is mandatory. Additionally, alkali hydroxides like NaOH are highly corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. The reaction should be conducted behind a safety shield in a well-ventilated area.
-
References
-
The Kolbe-Schmitt Reaction. (n.d.). Future4200. Retrieved January 21, 2026, from [Link]
-
Kolbe–Schmitt reaction. (2023, December 27). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. (2020). PMC. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Kolbe-Schmitt Reaction. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
-
Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. (2013). Asian Journal of Chemistry. Asian Publication Corporation. Retrieved January 21, 2026, from [Link]
-
The carboxylation of m-Amino-Phenol. (1951). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kolbe Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]
- A kind of preparation method of 5-amino salicylic acid. (2018). Google Patents.
- Method of preparing 5-amino salicylic acid. (1988). Google Patents.
-
A method of preparing 5-amino salicyclic acid. (1992). European Patent Office. Retrieved January 21, 2026, from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. byjus.com [byjus.com]
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- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]
- 7. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in the Scale-Up of 5-Amino-2-hydroxy-3-methylbenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable compound from the laboratory to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety. Below are specific issues you may encounter during the production of 5-Amino-2-hydroxy-3-methylbenzoic acid, along with their probable causes and actionable solutions.
Issue 1: Low Yield in the Carboxylation Step
Question: We are attempting a Kolbe-Schmitt or a related carboxylation reaction to introduce the carboxylic acid group and are experiencing significantly lower yields on a larger scale compared to our lab experiments. What are the likely causes and how can we optimize this?
Answer:
Low yields during the scale-up of carboxylation reactions are a frequent challenge, often stemming from mass and heat transfer limitations, as well as reaction equilibrium issues.[1]
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, achieving uniform mixing of solid reactants (like the aminophenol salt) and gaseous or solid carbon dioxide is difficult. This can lead to localized areas of low reactant concentration and reduced conversion.
-
Solution: Evaluate and optimize the agitation speed and impeller design to ensure efficient suspension and dispersion of all reactants. For gas-solid reactions, consider the use of a reactor designed for such transformations, like a fluidized bed or a reactor with a high-efficiency gas dispersion system.
-
-
Poor Heat Transfer: The Kolbe-Schmitt reaction is temperature-sensitive.[2] Inadequate heat transfer in a large reactor can result in temperature gradients, leading to the formation of byproducts or decomposition of the desired product.
-
Solution: Ensure your reactor has sufficient heat exchange capacity. Monitor the internal temperature at multiple points to detect any hot spots. A gradual temperature ramp-up and precise temperature control are crucial.
-
-
Insufficient Carbon Dioxide Pressure: The carboxylation is often a pressure-dependent equilibrium reaction. Insufficient CO2 pressure will shift the equilibrium away from the product.
-
Solution: Maintain a consistent and sufficiently high CO2 pressure throughout the reaction. Ensure the reactor is properly sealed to prevent leaks. On a larger scale, the headspace-to-reaction-volume ratio changes, so CO2 delivery needs to be adjusted accordingly.
-
-
Decomposition of Reactants or Products: Aminophenols and aminosalicylates can be susceptible to degradation at elevated temperatures.[3][4] Prolonged reaction times at high temperatures can lead to decarboxylation or oxidative decomposition.
-
Solution: Optimize the reaction time and temperature profile. It may be beneficial to run the reaction at the lowest effective temperature to minimize degradation. The use of an inert atmosphere (in addition to CO2) can mitigate oxidation.
-
Experimental Protocol: Optimizing Carboxylation Conditions
A Design of Experiments (DoE) approach is highly recommended to systematically investigate the interplay of temperature, pressure, agitation rate, and reaction time to identify the optimal conditions for your specific reactor setup.
Issue 2: Product Discoloration (Pink to Brown Hue)
Question: Our isolated 5-Amino-2-hydroxy-3-methylbenzoic acid has a noticeable pink or brown discoloration that worsens upon storage. What is causing this, and how can we obtain a stable, off-white product?
Answer:
The discoloration of aminophenols and their derivatives is a classic sign of oxidation.[3] The amino and hydroxyl groups on the aromatic ring make the molecule highly susceptible to oxidation, which can be initiated by air, trace metal impurities, or light.
Potential Causes & Solutions:
-
Aerial Oxidation: Exposure to oxygen, especially at elevated temperatures or in the presence of base, can lead to the formation of colored quinone-imine species.[3][5]
-
Solution: Conduct the reaction, work-up, and isolation steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. During filtration and drying, minimize the product's exposure to air.
-
-
Trace Metal Contamination: Metal ions, such as iron or copper, can catalyze the oxidation of the aminophenol moiety. These can be introduced from reactants, reactors, or handling equipment.
-
Solution: Use high-purity, low-metal content starting materials and reagents. Employ glass-lined or other non-reactive reactor surfaces. If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA during the work-up phase to sequester metal ions.
-
-
Light Sensitivity: Like many aromatic amines, the product may be light-sensitive, leading to gradual discoloration over time.
-
Solution: Protect the reaction mixture and the isolated product from light. Use amber glassware or cover equipment with opaque material. Store the final product in light-resistant containers.
-
-
Residual Impurities: The presence of colored impurities from side reactions can also contribute to the off-color.
-
Solution: Optimize the purification process. Recrystallization from a suitable solvent system is often effective.[6] The use of activated carbon during recrystallization can help adsorb colored impurities.
-
Table 1: Summary of Discoloration Causes and Mitigation Strategies
| Cause | Mitigation Strategy | Stage of Application |
| Aerial Oxidation | Inert atmosphere (N2, Ar), degassed solvents | Reaction, Work-up, Isolation, Drying, Storage |
| Metal Catalysis | High-purity reagents, glass-lined reactors, chelating agents (e.g., EDTA) | Reaction, Work-up |
| Light Exposure | Use of amber glassware, protection from light | Reaction, Isolation, Storage |
| Colored Impurities | Recrystallization, activated carbon treatment | Purification |
Issue 3: Incomplete Reaction or Stall in Precursor Synthesis (e.g., Reduction of a Nitro Group)
Question: We are synthesizing the target molecule via a route involving the reduction of a nitro-substituted precursor. The reaction is sluggish and often incomplete at a larger scale. What factors should we investigate?
Answer:
Catalytic hydrogenations or metal-acid reductions are common methods for converting nitro groups to amines. Scale-up challenges for these reactions often revolve around catalyst activity, mass transfer limitations, and reaction kinetics.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Raney nickel) can be poisoned by impurities in the starting material or solvent, such as sulfur or halide compounds. On a larger scale, the catalyst-to-substrate ratio may be less efficient, or the catalyst may not be adequately suspended.
-
Solution: Ensure the purity of the starting materials and solvents. Perform a catalyst screening to find the most robust catalyst for your system. Optimize the catalyst loading and ensure efficient agitation to keep the catalyst suspended. In some cases, a fresh portion of catalyst may need to be added to drive the reaction to completion.
-
-
Poor Mass Transfer of Hydrogen: In catalytic hydrogenations, the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface is critical. Inadequate agitation or low hydrogen pressure can make this the rate-limiting step.
-
Solution: Increase the agitation rate to improve gas-liquid dispersion. Ensure a sufficient hydrogen pressure is maintained. The design of the gas delivery system and the reactor's gas entrainment capabilities are important considerations for scale-up.
-
-
Temperature Control: These reductions are often exothermic. Poor temperature control can lead to side reactions or changes in catalyst selectivity.
-
Solution: Implement a robust cooling system for the reactor. Add the reducing agent or control the hydrogen flow rate to manage the exotherm.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 5-Amino-2-hydroxy-3-methylbenzoic acid that we should be concerned about during scale-up and storage?
A1: The two primary degradation pathways are oxidation and decarboxylation .
-
Oxidation: As an aminophenol derivative, the molecule is prone to oxidation, leading to the formation of colored quinone-like species.[3][5] This is accelerated by oxygen, light, heat, and the presence of metal ions.
-
Decarboxylation: Aminosalicylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, especially in solution.[4][7] This results in the formation of the corresponding aminophenol, which is an impurity that can also be highly susceptible to oxidation.
Q2: How can we effectively purify the final product on a large scale?
A2: Recrystallization is the most common and effective method for purifying the final product.[6]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at lower temperatures. A solvent study to determine the solubility profile of the product and key impurities is essential.[8]
-
pH Adjustment: The product has both an acidic carboxylic acid group and a basic amino group. Its solubility is highly pH-dependent. Purification can often be achieved by dissolving the product at a high or low pH and then precipitating it by adjusting the pH to its isoelectric point, where it has minimum solubility.
-
Use of Adsorbents: During recrystallization, adding a small amount of activated carbon can help remove colored impurities.
-
Washing: After filtration, washing the filter cake with a small amount of cold, fresh solvent helps remove residual impurities from the mother liquor.
Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?
A3: A combination of chromatographic and spectroscopic methods is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, identifying impurities, and determining the final purity of the product.[9][10] A validated HPLC method with a suitable column (e.g., C18) and detector (e.g., UV) is essential for quality control.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction on the plant floor.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are crucial for structural elucidation of the final product and for identifying unknown impurities.
Q4: Are there specific safety considerations for the scale-up of this synthesis?
A4: Yes, several safety aspects require careful consideration:
-
Handling of Raw Materials: Depending on the synthetic route, you may be handling corrosive acids (e.g., nitric, sulfuric), flammable solvents, and potentially toxic intermediates. Always consult the Safety Data Sheets (SDS) for all materials and ensure appropriate personal protective equipment (PPE) is used.
-
Reaction Exotherms: Nitration and hydrogenation reactions can be highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scaling up to ensure that the heat generated can be safely managed by the reactor's cooling system.
-
Hydrogenation Safety: If using catalytic hydrogenation, be aware of the flammability of hydrogen and the pyrophoric nature of some catalysts (e.g., Raney nickel). Ensure the reactor is properly rated for pressure work and that appropriate safety protocols for handling hydrogen are in place.
-
Dust Explosion Hazard: The final product is a powder. When handling large quantities, be mindful of the potential for a dust explosion. Ensure proper grounding of equipment and use appropriate ventilation.
By anticipating these challenges and implementing robust process controls, the successful and safe scale-up of 5-Amino-2-hydroxy-3-methylbenzoic acid production can be achieved.
References
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Crohn's & Colitis Foundation. (n.d.). Aminosalicylates: Fact sheet. Retrieved from [Link]
- Li, Y., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(7), 713–720.
- Hussain, M. A., & Le, T. B. (1987). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 76(3), 226-230.
- Iida, T., et al. (2020). Solving the questions regarding 5-aminosalicylate formulation in the treatment of ulcerative colitis. Annals of Gastroenterological Surgery, 4(6), 603–612.
- Mthembu, L. H., et al. (2022). Cu(II)-Catalysed Hydrocarboxylation of Imines Utilizing CO2 to Synthesize α-Unsaturated Aminocarboxylic Acids. Molecules, 27(19), 6701.
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Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]
- Li, X., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
- Wang, J., & Tang, X. (1996). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 85(1), 78-82.
- European Patent Office. (1992). Process for the preparation of high purity 5-aminosalicylic acid (EP0463466A2).
- Google Patents. (2014). Preparation method of 2-hydroxy-5-aminobenzoic acid (CN103880694A).
- Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.
- U.S. Pharmacopeia. (2016).
- Lim, J. Z. M., et al. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. Applied Sciences, 14(11), 4583.
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1292-1296.
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Wikipedia. (n.d.). 4-Aminosalicylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of 5-aminosalicylic acid in different pharmaceutical samples using diazocouple of nitrite with thymol. Retrieved from [Link]
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SciSpace. (2015). Carboxylation of hydroxyarens with metal alkyl carbonates. Retrieved from [Link]
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Wikipedia. (n.d.). o-aminophenol oxidase. Retrieved from [Link]
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Crohn's & Colitis UK. (n.d.). 5-ASAs (Aminosalicylates). Retrieved from [Link]
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ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (CN119143618A).
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ResearchGate. (n.d.). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Retrieved from [Link]
-
YouTube. (2019, June 14). Decarboxylation of Aminoacids | Aminoacids metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
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ScienceDirect. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Retrieved from [Link]
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ResearchGate. (2024). Intermediate aminophenol enables hectogram-scale synthesis of highly bright red carbon quantum dots under ambient conditions. Retrieved from [Link]
- Fina, D., et al. (2017). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Molecules, 22(1), 120.
- Sharma, S., et al. (2020). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Green Chemistry, 22(15), 5028-5040.
- Hahn, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849.
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ResearchGate. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. Retrieved from [Link]
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Frontiers. (2021). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from [Link]
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PLOS ONE. (2014). A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles. Retrieved from [Link]
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ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering Ahead of Print. Retrieved from [Link]
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Frontiers. (2024). Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Differentiating Positional Isomers of Amino-Hydroxy-Methylbenzoic Acid by Spectral Analysis
In the realm of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and functionality. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core scaffold, can exhibit vastly different biological activities and physical properties. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of 5-Amino-2-hydroxy-3-methylbenzoic acid and its closely related isomers, focusing on the spectral fingerprints that enable their unambiguous differentiation.
The causality behind our experimental choices lies in the sensitivity of spectroscopic techniques to the local electronic environment of atoms and bonds within a molecule. By systematically altering the positions of the amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups on the benzoic acid framework, we can induce predictable changes in nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometric (MS) fragmentation patterns. This guide will explore these differences, providing the supporting data and methodologies necessary for researchers to confidently identify these specific isomers.
The Isomers in Focus: A Structural Overview
The comparison will center on three key positional isomers of C₈H₉NO₃[1][2]. The variation in substituent placement creates distinct electronic distributions across the aromatic ring, which is the fundamental basis for their spectral differentiation.
-
Isomer A: 5-Amino-2-hydroxy-3-methylbenzoic acid (CAS 6265-14-1)[1][3]
-
Isomer B: 3-Amino-2-hydroxy-5-methylbenzoic acid
-
Isomer C: 2-Amino-3-methylbenzoic acid (A related structural analog for comparison)[4]
Caption: Molecular structures of the benzoic acid isomers under comparison.
Experimental and Analytical Workflow
Caption: General experimental workflow for isomer synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the precise electronic environment of each proton (¹H) and carbon (¹³C) nucleus.
Expertise & Causality: Predicting NMR Differences
The chemical shift of an aromatic proton is governed by the net electronic effect of the substituents.
-
-OH and -NH₂ groups are strong electron-donating groups (EDGs) via the resonance effect (+M), which increases electron density at the ortho and para positions, causing protons at these positions to be shielded (appear at a lower ppm, upfield).
-
-COOH group is an electron-withdrawing group (EWG) via resonance (-M), which decreases electron density, deshielding nearby protons (higher ppm, downfield).
-
-CH₃ group is a weak EDG via induction (+I).
For Isomer A (5-Amino-2-hydroxy-3-methylbenzoic acid) , the two remaining aromatic protons are at positions 4 and 6.
-
The H-4 proton is para to the -NH₂ group and ortho to the -CH₃ group.
-
The H-6 proton is ortho to the -NH₂ group and para to the -CH₃ group. The strong shielding from the -NH₂ and -OH groups will result in relatively upfield chemical shifts for these protons. They will appear as two distinct signals, likely doublets due to coupling with each other.
For Isomer B (3-Amino-2-hydroxy-5-methylbenzoic acid) , the aromatic protons at positions 4 and 6 will experience different electronic effects compared to Isomer A, leading to a unique set of chemical shifts and coupling constants.
For Isomer C (2-Amino-3-methylbenzoic acid) , the absence of the -OH group significantly alters the electronic landscape, resulting in a different spectral pattern altogether. Detailed theoretical studies and experimental data confirm these differences.[4]
Comparative NMR Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Isomer A: 5-Amino-2-hydroxy-3-methylbenzoic acid | Aromatic protons expected in the ~6.0-7.5 ppm range. Methyl protons (~2.2 ppm), NH₂ protons (~4-5 ppm), OH/COOH protons (broad, >10 ppm). | Carboxyl C (~170 ppm), Phenolic C-OH (~150-160 ppm), Aromatic C-NH₂ (~140-150 ppm), other aromatic carbons (~110-135 ppm), Methyl C (~15-20 ppm). |
| Isomer B: 3-Amino-2-hydroxy-5-methylbenzoic acid | Aromatic proton shifts will differ due to the new positions of the -NH₂ and -CH₃ groups relative to the other substituents and each other. | The chemical shifts of the substituted aromatic carbons (C-2, C-3, C-5) will be distinct from Isomer A, reflecting the change in local electronic environments. |
| Isomer C: 2-Amino-3-methylbenzoic acid[4] | Aromatic protons at ~6.6 (t), 7.1 (d), and 7.8 (d) ppm. Methyl at ~2.2 ppm. | Carboxyl C (~171 ppm), Aromatic C-NH₂ (~150 ppm), other aromatic carbons (~115-138 ppm), Methyl C (~15 ppm). |
Note: Specific experimental values can vary slightly based on the solvent and concentration. The data for Isomers A and B are predictive based on established principles, while data for Isomer C is based on published findings.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While all isomers contain the same functional groups, their vibrational frequencies can be subtly influenced by intramolecular interactions, such as hydrogen bonding.
Expertise & Causality: Predicting IR Differences
-
O-H and N-H Stretching: The broad peak for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the phenolic O-H stretch (~3200-3600 cm⁻¹) will be present in isomers A and B.[5][6][7] The N-H stretching of the primary amine will appear as two sharp bands around 3300-3500 cm⁻¹.[8] The exact position and broadness of the O-H peak can be affected by intramolecular hydrogen bonding between the -COOH, -OH, and -NH₂ groups, which will differ depending on their relative positions. For instance, an -OH group ortho to a -COOH group can form a strong intramolecular hydrogen bond, which can broaden and shift the O-H stretching frequency.
-
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid typically appears around 1680-1710 cm⁻¹.[7] Conjugation with the aromatic ring and hydrogen bonding can shift this peak to a lower wavenumber. The specific electronic environment of each isomer will slightly alter the bond strength and thus the absorption frequency.
-
C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic C-H bending bands in the "fingerprint region" (600-900 cm⁻¹). A 1,2,3,5-tetrasubstituted ring (Isomer A) will have a different pattern than other substitution patterns, providing a key diagnostic tool.
Comparative FTIR Data
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Differences Between Isomers |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | The shape and exact position may vary due to differences in intramolecular hydrogen bonding patterns.[7] |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) | Present in Isomers A and B. Position influenced by hydrogen bonding.[5] |
| N-H Stretch (Amine) | 3300 - 3500 (two sharp bands) | The intensity and position can be subtly affected by the electronic environment.[8] |
| C=O Stretch (Carbonyl) | 1680 - 1710 | Slight shifts (~5-10 cm⁻¹) are expected due to changes in conjugation and hydrogen bonding.[9] |
| C-H Bending (Aromatic) | 700 - 900 | The pattern of peaks in this region is highly diagnostic of the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS): Mapping Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. While positional isomers have the same molecular weight, their fragmentation pathways can differ.
Expertise & Causality: Predicting MS Differences
The molecular ion peak (M⁺) for all C₈H₉NO₃ isomers will be at m/z 167. The key to differentiation lies in the relative abundance of the fragment ions. The initial fragmentation is often driven by the loss of stable neutral molecules or radicals.
-
Loss of H₂O (m/z 149): Can occur from the adjacent -COOH and -OH groups. The proximity of these groups in all isomers makes this a likely fragmentation, but the stability of the resulting ion might differ.
-
Loss of OH (m/z 150): A common fragmentation from the carboxylic acid group.[10]
-
Loss of COOH or CO₂: Loss of the carboxyl group as a radical (∙COOH, m/z 122) or loss of carbon dioxide after rearrangement (m/z 123) are characteristic fragmentations of benzoic acids.[10] The stability of the resulting cation will be influenced by the remaining substituents, leading to differences in peak intensity between isomers. For example, the presence of strong EDGs (-NH₂, -OH) can stabilize the positive charge on the ring, favoring certain fragmentation pathways.
Comparative MS Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Interpretation |
| All Isomers | 167 | The molecular ion peak confirms the molecular formula C₈H₉NO₃. |
| Isomer A, B, etc. | 150: [M-OH]⁺. Loss of the hydroxyl radical from the carboxylic acid.[10] | |
| 149: [M-H₂O]⁺. Loss of water, likely involving the carboxylic acid and ortho-hydroxyl group. | ||
| 122: [M-COOH]⁺. Loss of the carboxyl radical. | ||
| 123: [M-CO₂]⁺. Loss of carbon dioxide. |
The key differentiating factor will be the relative intensities of these fragment peaks, which requires direct experimental comparison.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to avoid exchange of labile -OH and -NH₂ protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
For ¹H NMR, use standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the isomer sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Use a standard electron ionization (EI) energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, identifying major fragment ions and proposing logical fragmentation pathways that are consistent with the proposed structure.
Conclusion
The differentiation of 5-Amino-2-hydroxy-3-methylbenzoic acid from its positional isomers is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR spectroscopy serve as the most definitive methods, providing unambiguous information about the substitution pattern through unique chemical shifts and coupling constants. FTIR spectroscopy complements this by confirming the presence of key functional groups and offering clues about intramolecular interactions and substitution patterns through the fingerprint region. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through isomer-specific fragmentation patterns. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently characterize these and other complex organic molecules, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Biological Activity of 5-Amino-2-hydroxy-3-methylbenzoic Acid and Its Isomers for Drug Discovery Professionals
This guide provides a comprehensive analysis of the potential biological activities of 5-Amino-2-hydroxy-3-methylbenzoic acid and its positional isomers. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of these closely related molecules is paramount for identifying novel therapeutic leads. While direct comparative experimental data for this specific set of isomers is limited in publicly available literature, this document synthesizes findings from structurally analogous compounds, primarily aminosalicylates, to provide a predictive framework for their biological evaluation. We will delve into the expected anti-inflammatory, antioxidant, and cytotoxic properties, supported by detailed experimental protocols to empower researchers to conduct their own comparative studies.
Introduction: The Aminosalicylate Scaffold and the Influence of Isomerism
The core structure, an aminosalicylate, is a well-established pharmacophore with significant therapeutic applications. The parent compound, 5-aminosalicylic acid (5-ASA or mesalamine), is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2] Its efficacy is largely attributed to its anti-inflammatory and antioxidant properties.[3][4] The seemingly minor variation in the position of functional groups, as seen in isomers, can dramatically alter a molecule's biological activity, a fundamental concept in medicinal chemistry. This guide will explore the anticipated impact of substituting a methyl group at the 3-position and varying the positions of the amino and hydroxyl groups on the benzene ring.
The isomers under consideration in this guide are:
-
5-Amino-2-hydroxy-3-methylbenzoic acid
-
3-Amino-2-hydroxy-5-methylbenzoic acid
-
4-Amino-2-hydroxy-5-methylbenzoic acid
-
3-Amino-4-hydroxy-5-methylbenzoic acid
Comparative Biological Activities: A Predictive Analysis
Based on existing research on aminosalicylates and their derivatives, we can extrapolate potential differences in the biological activities of our target isomers.
Anti-inflammatory Activity
The anti-inflammatory effects of aminosalicylates are multifaceted, involving the inhibition of key inflammatory mediators. Two primary targets are cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
-
COX-2 Inhibition: This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[5]
-
NF-κB Inhibition: This transcription factor plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes.[6][7]
It is hypothesized that the position of the amino and hydroxyl groups on the benzoic acid ring will influence the binding affinity of the isomers to the active sites of COX-2 and key proteins in the NF-κB signaling pathway. For instance, a comparative study on aminosalicylic acid isomers (3-ASA, 4-ASA, and 5-ASA) revealed differences in their cytotoxic effects, suggesting that positional isomerism dictates biological outcomes.[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (Positive Control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to create stock solutions.
-
Assay Setup: In a 96-well plate, add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Inhibitor Addition: Add 10 µL of the test compound dilutions or celecoxib to their respective wells. For the enzyme control well, add 10 µL of DMSO.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.
-
Reaction Initiation: Start the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[9][10][11]
DOT Diagram: COX-2 Inhibition Workflow
Caption: Workflow for the in vitro COX-2 inhibition assay.
Experimental Protocol: NF-κB Translocation Inhibition Assay (High-Content Screening)
This protocol outlines a method to quantify the inhibition of TNF-α-induced NF-κB nuclear translocation.
Materials:
-
Human cell line (e.g., A549)
-
Cell culture medium and supplements
-
TNF-α (stimulant)
-
Test compounds
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Culture: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB signal.
-
Data Analysis: Determine the percentage of inhibition of NF-κB translocation for each compound concentration and calculate the IC50 value.[7][12][13][14]
Antioxidant Activity
The antioxidant properties of aminosalicylates are crucial to their therapeutic effects, as oxidative stress is a key contributor to inflammation. The primary mechanism is through scavenging of reactive oxygen species (ROS).[3][4] The position of the electron-donating amino and hydroxyl groups, along with the methyl group, will likely influence the radical scavenging potential of the isomers.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the free radical scavenging activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds
-
Ascorbic acid (Positive Control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in the same solvent.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value for each compound.[15][16][17][18]
DOT Diagram: Antioxidant Activity (DPPH Assay) Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxic Activity
Investigating the cytotoxicity of these isomers is essential to determine their therapeutic window. As previously mentioned, a study on aminosalicylic acid isomers showed that acidic 5-ASA was the most toxic in MDCK and LLC-PK1 cells, while NRK and HepG2 cells were more susceptible to acidic 3-ASA, highlighting the influence of isomerism on cytotoxicity.[8]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HT-29, Caco-2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each compound.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of these isomers will be dictated by the interplay of their electronic and steric properties.
-
Position of the Amino Group: The basicity and nucleophilicity of the amino group will vary depending on its position relative to the electron-withdrawing carboxylic acid and hydroxyl groups. This will affect its ability to interact with biological targets and its antioxidant potential.
-
Position of the Hydroxyl Group: The acidity of the phenolic hydroxyl group and its hydrogen bonding capacity will be influenced by the other substituents. This is critical for both antioxidant activity and receptor binding.
-
Methyl Group: The electron-donating and steric effects of the methyl group will modulate the overall electronic properties and shape of the molecule, potentially influencing its binding to target enzymes and receptors.
Conclusion and Future Directions
This guide provides a predictive framework for the comparative biological evaluation of 5-Amino-2-hydroxy-3-methylbenzoic acid and its isomers. While direct experimental data is currently lacking, the provided protocols for assessing anti-inflammatory, antioxidant, and cytotoxic activities offer a clear path for researchers to generate this crucial information. The anticipated differences in the biological profiles of these isomers, based on established SAR principles for aminosalicylates, underscore the importance of systematic screening of positional isomers in drug discovery. The insights gained from such studies will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the Validation of an HPLC Method for 5-Amino-2-hydroxy-3-methylbenzoic Acid Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Amino-2-hydroxy-3-methylbenzoic acid. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the necessary validation parameters, presents a robust experimental protocol, and compares the established HPLC method with alternative analytical technologies.[1][2] Given the structural similarity of the target analyte to 5-aminosalicylic acid (5-ASA or Mesalazine), this guide leverages well-established methodologies for 5-ASA as a scientifically sound proxy to ensure a robust and reliable analytical procedure.[3][4]
The Analytical Imperative: Why Robust Quantification Matters
5-Amino-2-hydroxy-3-methylbenzoic acid, a substituted derivative of salicylic acid, requires precise and accurate quantification in research and development settings. Whether it is being assessed as a new chemical entity, a metabolite, or an impurity, a validated analytical method is crucial. It ensures data integrity, reproducibility, and provides the confidence needed to make critical scientific decisions. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this analysis.[5] This is due to the analyte's characteristics as a polar, aromatic compound. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and resolving compounds like 5-Amino-2-hydroxy-3-methylbenzoic acid from potential impurities.[5]
The Validation Framework: Adhering to Global Standards
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide adheres to the globally recognized ICH Q2(R1) and FDA guidelines, which outline the core parameters for validation.[1][2][6][7][8]
The validation process can be visualized as a series of interconnected experiments, each designed to test a specific performance characteristic of the analytical method.
Caption: A workflow diagram illustrating the key phases of analytical method validation.
A Validated RP-HPLC Method for Quantification
This section details a specific, validated RP-HPLC method suitable for the quantification of 5-Amino-2-hydroxy-3-methylbenzoic acid.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction for retaining aromatic compounds. The column dimensions and particle size offer a good balance between efficiency and backpressure.[3][4] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (10:90, v/v) | A simple, isocratic mobile phase that is easy to prepare. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring good separation within a reasonable time.[9] |
| Injection Volume | 20 µL | A standard volume that balances sensitivity with the risk of column overload.[3][4] |
| Column Temperature | 25°C | Maintaining a constant temperature ensures retention time reproducibility.[4] |
| Detection | UV at 230 nm | This wavelength provides good absorbance for the analyte, based on its chromophores.[3][4] |
| Run Time | 10 minutes | Allows for sufficient separation from solvent front and potential impurities with a reasonable throughput. |
Experimental Protocols and Performance Data
The following sections outline the experimental design and acceptance criteria for each validation parameter as mandated by ICH guidelines.[1][2][10]
Caption: Key parameters for validating an analytical HPLC method.
A. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][7]
-
Protocol:
-
Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid hydrolysis with 0.1 N HCl, base hydrolysis with 0.1 N NaOH, oxidation with 3% H₂O₂, and heat).[3]
-
Analysis: Analyze the stressed samples alongside an unstressed standard solution and a blank (mobile phase).
-
Evaluation: Assess the chromatograms for any co-eluting peaks at the retention time of the analyte. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the analyte peak.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any degradation products or impurities, and the peak purity analysis should pass.
-
Example Data Summary:
| Stress Condition | Analyte Peak Purity | Resolution from Nearest Impurity |
| Acid Hydrolysis | Pass (>99.5%) | > 2.0 |
| Base Hydrolysis | Pass (>99.5%) | > 2.0 |
| Oxidation | Pass (>99.5%) | > 2.0 |
| Thermal | Pass (>99.5%) | > 2.0 |
B. Linearity
-
Objective: To demonstrate the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2]
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations. A typical range for an assay is 80% to 120% of the target test concentration.[1] For this method, a range of 20-160 µg/mL is appropriate.[4]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Example Data Summary:
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 20 - 160 µg/mL | As defined |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
C. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[11] It is typically assessed by recovery studies.
-
Protocol:
-
Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[1][2]
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Example Data Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery (mean) | % RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.8% |
| 100% | 100.0 | 100.3 | 100.3% | 0.5% |
| 120% | 120.0 | 120.6 | 100.5% | 0.6% |
D. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11]
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.[1]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[11]
-
Example Data Summary:
| Precision Type | n | % RSD | Acceptance Criteria |
| Repeatability (Day 1, Analyst 1) | 6 | 0.7% | ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 6 | 1.1% | ≤ 2.0% |
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[1][10]
-
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value should be experimentally verified by analyzing samples at this concentration and confirming that the precision and accuracy are acceptable.
-
Example Data Summary:
| Parameter | Result |
| LOD | 0.19 µg/mL |
| LOQ | 0.63 µg/mL |
F. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][10]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic)
-
Column Temperature (± 2°C)
-
-
Analyze the system suitability solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the retention time should not shift significantly.
-
Example Data Summary:
| Parameter Varied | System Suitability | Result |
| Flow Rate (0.9 mL/min) | Tailing Factor | 1.1 |
| Flow Rate (1.1 mL/min) | Tailing Factor | 1.2 |
| % Acetonitrile (8%) | Theoretical Plates | > 2000 |
| % Acetonitrile (12%) | Theoretical Plates | > 2000 |
Comparative Analysis: Alternative Quantification Technologies
While the validated RP-HPLC method with UV detection is robust and fit-for-purpose for routine quality control, other technologies offer distinct advantages in specific scenarios.[12]
| Technology | Principle | Speed | Sensitivity | Specificity | Cost / Complexity | Best For... |
| HPLC-UV | Separates based on polarity; detects UV-absorbing compounds.[13] | Standard | Good | Good (Relies on chromatographic resolution) | Low / Low | Routine QC, assay, and purity testing.[12] |
| UPLC-UV | Uses smaller particle columns (<2 µm) at higher pressures for separation.[14][15] | Very Fast | Higher (sharper peaks) | Higher (better resolution) | Medium / Medium | High-throughput screening, complex mixture analysis.[16] |
| HPLC-MS/MS | Separates by polarity, detects by mass-to-charge ratio.[13] | Standard | Very High | Very High (mass-based) | High / High | Trace-level quantification, metabolite ID, bioanalysis.[17][18][19] |
Expert Insights:
-
When to Choose UPLC: Ultra-Performance Liquid Chromatography (UPLC) is a powerful alternative when analysis time is a critical factor.[14] By using columns with smaller particles, UPLC systems operate at much higher pressures, leading to significantly faster run times and improved resolution without compromising separation quality.[15][16] This makes it ideal for laboratories with high sample throughput.
-
When to Choose HPLC-MS/MS: For applications requiring the utmost sensitivity and specificity, such as quantifying the analyte in complex biological matrices (e.g., plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[17][20] It provides structural information and can distinguish between compounds with identical retention times but different masses, virtually eliminating interferences.[13][19]
Conclusion
The described Reversed-Phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 5-Amino-2-hydroxy-3-methylbenzoic acid. It is fully validated according to ICH guidelines and is suitable for its intended purpose in a quality control or research environment. While alternative technologies like UPLC and HPLC-MS/MS offer advantages in speed and sensitivity, respectively, the presented HPLC-UV method provides a reliable, cost-effective, and accessible solution for routine analysis. The choice of technology should always be guided by the specific requirements of the analytical problem at hand.
References
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]
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Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. ScienceDirect. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
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Quality Guidelines - ICH. Available at: [Link]
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Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. PubMed. Available at: [Link]
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UPLC vs HPLC: what is the difference? - Alispharm. Available at: [Link]
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Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx. Available at: [Link]
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Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC) - ScienceScholar. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. Available at: [Link]
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A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]
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(PDF) Development and validation of RP-HPLC method for Mesalamine - ResearchGate. Available at: [Link]
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Differences between HPLC and UPLC - Pharmaguideline. Available at: [Link]
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A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma | Request PDF - ResearchGate. Available at: [Link]
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High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. ScienceDirect. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
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Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]
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The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Chromatography Online. Available at: [Link]
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CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE (MESA). Available at: [Link]
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A Comparative Study of Catalysts for the Synthesis of 5-Amino-2-hydroxy-3-methylbenzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Strategic Importance of 5-Amino-2-hydroxy-3-methylbenzoic Acid
5-Amino-2-hydroxy-3-methylbenzoic acid (CAS 6265-14-1) is a key building block in the creation of complex organic molecules.[1] Its efficient synthesis is paramount for the cost-effective production of various specialty chemicals. The primary challenge in its synthesis is the regioselective introduction of the amino group, a process that can be prone to the formation of unwanted isomers and byproducts.
Catalytic Pathways to 5-Amino-2-hydroxy-3-methylbenzoic Acid
The most common industrial synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid involves a two-step process: the nitration of 3-methyl-2-hydroxybenzoic acid to form 2-hydroxy-3-methyl-5-nitrobenzoic acid, followed by the reduction of the nitro group. This guide will compare catalysts for both of these critical transformations.
2.1. Nitration of 3-methyl-2-hydroxybenzoic Acid
The selective nitration at the 5-position of 3-methyl-2-hydroxybenzoic acid is crucial for the overall efficiency of the synthesis.
Logical Workflow for Nitration Catalyst Selection
Caption: A schematic representing the decision-making process for the nitration step.
Comparative Analysis of Nitration Catalysts
| Catalyst System | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages & Disadvantages |
| Concentrated H₂SO₄ | Concentrated HNO₃ | 0-10 | 2-4 | 85-92 | Advantages: High yield, cost-effective. Disadvantages: Highly corrosive, requires careful temperature control, significant waste acid generation. |
| Solid Acid Catalysts (e.g., Zeolites, Nafion) | Concentrated HNO₃ | 25-50 | 4-10 | 70-85 | Advantages: Reusable, less corrosive, environmentally friendlier. Disadvantages: Lower activity, potential for side reactions, higher initial cost. |
2.2. Reduction of 2-hydroxy-3-methyl-5-nitrobenzoic Acid
The reduction of the nitro group to an amine is the final step in the synthesis. A variety of catalysts can be employed for this transformation, each with its own set of advantages and limitations.
Catalyst Attribute Comparison for Nitro Reduction
Caption: A visual summary of key considerations for choosing a nitro reduction catalyst.
Comparative Analysis of Reduction Catalysts
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages & Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol/Ethanol | 25-50 | 1-4 | >95 | Advantages: High efficiency, clean reaction, catalyst is recyclable.[2][3] Disadvantages: Higher cost, requires specialized hydrogenation equipment.[3] |
| Raney Nickel | H₂ gas or Hydrazine | Methanol/Ethanol | 40-90 | 2-8 | 90-95 | Advantages: Cost-effective.[4] Disadvantages: Pyrophoric when dry, requires careful handling.[3] |
| Iron Powder | HCl/Acetic Acid | Water/Ethanol | 80-100 | 4-12 | 85-90 | Advantages: Very low cost, readily available. Disadvantages: Stoichiometric use of iron, generates large amounts of iron sludge waste. |
Recommended Experimental Protocols
3.1. Protocol for Nitration using Mixed Acid
-
Preparation: In a flask equipped for cooling and stirring, add 3-methyl-2-hydroxybenzoic acid to concentrated sulfuric acid at 0-5°C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture for 2-4 hours at 0-10°C.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated 2-hydroxy-3-methyl-5-nitrobenzoic acid by filtration and wash with cold water.
3.2. Protocol for Catalytic Hydrogenation using Pd/C
-
Setup: In a hydrogenation apparatus, dissolve 2-hydroxy-3-methyl-5-nitrobenzoic acid in methanol.
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst.
-
Hydrogenation: Purge the system with hydrogen and maintain a hydrogen pressure of 1-5 atm with vigorous stirring.[2]
-
Completion: Monitor the reaction by hydrogen uptake or TLC.
-
Filtration: Filter the reaction mixture through celite to remove the catalyst.
-
Isolation: Evaporate the solvent to obtain 5-Amino-2-hydroxy-3-methylbenzoic acid.
Mechanistic Considerations
The nitration of 3-methyl-2-hydroxybenzoic acid is an electrophilic aromatic substitution. The hydroxyl and methyl groups direct the incoming nitro group to the 5-position. The reduction of the nitro group via catalytic hydrogenation proceeds through nitroso and hydroxylamine intermediates to yield the final amine.[5]
Conclusion and Expert Recommendations
For the synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid, a two-step nitration-reduction sequence is the most practical approach.
-
Nitration: The use of a mixed acid (H₂SO₄/HNO₃) system remains the most robust and economical method for large-scale production, despite the challenges associated with waste disposal.
-
Reduction: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is highly recommended for its efficiency, cleanliness, and the potential for catalyst recycling.[2][6] For cost-sensitive processes where the necessary safety precautions can be implemented, Raney Nickel is a viable alternative.[4]
The optimal catalyst selection is contingent on the specific production scale, economic constraints, and environmental considerations. Pilot-scale experiments are advised to fine-tune the reaction conditions for any new process.
References
- Moreau et al., Bull. Soc. Chim. Fr., 3427 (1973). This article describes the preparation of 3-hydroxy-2-methylbenzoic acid starting from 2-methyl-3-nitrobenzoic acid, including a catalytic reduction step over palladium/carbon.
- JPS5726652A - Reduction of nitrobenzoic acid - Google Patents.
- Comparative results of the activity of different catalysts for the synthesis of 5a - ResearchGate.
- 6265-14-1 | 5-Amino-2-hydroxy-3-methylbenzoic acid | ChemScene. This provides chemical properties and the CAS number for the target compound.
- A Comparative Analysis of Catalytic Systems for the Reduction of 5-Methyl-2-nitrobenzoic Acid - Benchchem.
- PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION - European Patent Office.
- A Comparative Guide to the Synthetic Efficiency of Routes to 5-Amino-2-Acetoxybenzoic Acid - Benchchem. This document discusses the use of Palladium on carbon (Pd/C) for the reduction of a similar nitro compound.
- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
- CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate - CymitQuimica.
- Nitration of 3-methylbenzoic acid with Mixed acid - ResearchGate.
- 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6 - Sigma-Aldrich.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
- How to Prepare 3-AMINO-5-HYDROXYBENZOIC ACID? - FAQ - Guidechem.
- Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem. This document discusses the reduction of a nitro group in a similar molecule.
- What is the synthesis and application of 3-Methyl-2-nitrobenzoic acid? - FAQ - Guidechem.
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. This patent describes hydrogenation catalysts including Pd/C, Pt/C, and Raney nickel.
- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - NIH.
- Performance Analysis: 2-Amino-5-cyano-3-methylbenzoic acid Precursors in Pharmaceutical Synthesis - Benchchem.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Amino-2-hydroxy-3-methylbenzoic Acid
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific validity and patient safety. For a molecule like 5-Amino-2-hydroxy-3-methylbenzoic acid, a versatile building block, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise, to establish a robust purity profile for this compound.
The purity of an active pharmaceutical ingredient (API) or a key intermediate directly influences its efficacy, safety, and stability. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, or instability of the final drug product.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent purity control.[1][2] The ICH Q3A(R2) guideline, for instance, provides a rationale for the reporting, identification, and qualification of impurities in new drug substances.[3][4]
Part 1: The Orthogonal Approach to Purity Determination
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A far more rigorous and reliable strategy involves an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that a wide spectrum of potential impurities, including isomers, by-products, and residual solvents, are detected and quantified.
For 5-Amino-2-hydroxy-3-methylbenzoic acid, a comprehensive purity assessment should integrate chromatographic, spectroscopic, and elemental analysis methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the principal technique for quantifying the purity of non-volatile organic compounds.[5] Its high resolving power allows for the separation of the main compound from closely related impurities.
The "Why": Causality in Method Development
The choice of HPLC parameters is dictated by the analyte's structure. 5-Amino-2-hydroxy-3-methylbenzoic acid possesses both acidic (carboxylic acid, phenol) and basic (amine) functional groups, making it amphoteric. This necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes. A reversed-phase C18 column is a logical starting point due to its versatility in retaining moderately polar organic molecules. UV detection is suitable as the aromatic ring and its substituents provide strong chromophores.
Self-Validating Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a pH-controlled aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0). The gradient elution is crucial for resolving impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of a dilute solution of the compound. A wavelength of maximum absorbance (λmax) should be chosen to maximize sensitivity. For similar aminobenzoic acid derivatives, detection is often performed around 230 nm or 305 nm.[6][7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
System Suitability Test (SST): Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key SST parameters include retention time repeatability, peak area precision, and theoretical plates. This validates the system's readiness.
-
Analysis and Purity Calculation: Inject the sample solution. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Interpretation: The resulting chromatogram will show a major peak for 5-Amino-2-hydroxy-3-methylbenzoic acid and potentially smaller peaks for impurities. The retention times help in identifying specific impurities if reference standards are available. According to ICH guidelines, impurities present at a level of 0.1% or higher should generally be identified.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Insight
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful method for purity determination.[8][9] While ¹H and ¹³C NMR are standard for confirming the chemical structure, quantitative NMR (qNMR) offers a direct measure of purity against a certified internal standard.[10][11]
The "Why": The Power of Primary Ratio Analysis
qNMR is considered a primary ratio method of measurement. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte with the integral of a known amount of an internal standard, a direct and highly accurate purity value can be obtained.[11][12] This method is orthogonal to HPLC as it does not rely on chromatographic separation.[10]
Self-Validating Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Choose a standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 5-Amino-2-hydroxy-3-methylbenzoic acid.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, as the phenolic and carboxylic protons will be observable).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Part 2: Confirmatory Techniques for a Complete Purity Profile
While HPLC and NMR form the core of the purity assessment, confirmatory techniques provide additional, crucial pieces of evidence.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.[13] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the elemental composition, which is a powerful confirmation of the compound's identity.[14] An HRMS result within a few parts per million (ppm) of the theoretical mass provides very high confidence in the assigned structure.
Elemental Analysis (EA)
Elemental analysis (EA) determines the percentage of carbon, hydrogen, and nitrogen in a sample.[15] These experimental values are then compared to the theoretical percentages calculated from the molecular formula (C₈H₉NO₃ for the target compound). A close agreement (typically within ±0.4%) is a strong indicator of high purity.[16][17] It is a bulk analysis technique and is particularly good at detecting inorganic impurities that might not be visible by HPLC or NMR.[18][19]
Visualizing the Analytical Workflow
A logical workflow ensures a comprehensive and efficient assessment of purity for each newly synthesized batch.
Caption: A comprehensive workflow for purity assessment.
Part 3: Comparative Analysis of Purity Assessment Techniques
Choosing the right combination of analytical techniques is a balance of the information they provide, their sensitivity, and practical considerations.
| Technique | Principle | Information Provided | Quant./Qual. | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity | Purity (area %), presence of related impurities | Quantitative | High resolution, sensitive, robust, widely available.[20] | Requires chromophores, response factors can vary for different impurities. |
| ¹H qNMR | Nuclear spin resonance | Structural confirmation, absolute purity vs. standard | Quantitative | Primary method, highly accurate, non-destructive, universal detection.[10][11] | Lower sensitivity than HPLC, requires pure internal standard, potential for peak overlap. |
| HRMS | Mass-to-charge ratio of ions | Molecular weight, elemental composition | Qualitative | Extremely high accuracy and confidence in identity.[14] | Not inherently quantitative without extensive calibration. |
| Elemental Analysis | Combustion and detection of C, H, N | Elemental composition (% by mass) | Quantitative | Bulk analysis, detects inorganic impurities, confirms formula.[16] | Requires relatively large sample amount, not suitable for mixtures, accuracy dependent on sample homogeneity. |
Conclusion
The assessment of purity for synthesized 5-Amino-2-hydroxy-3-methylbenzoic acid demands a multi-faceted, orthogonal approach. While HPLC provides the primary quantitative measure of purity with respect to organic impurities, it must be corroborated by other techniques. Quantitative NMR offers a powerful, orthogonal method for absolute purity determination, while HRMS and Elemental Analysis provide incontrovertible evidence of the compound's identity and elemental composition. By integrating these methods, researchers and drug development professionals can establish a scientifically sound, self-validating purity profile, ensuring the quality and reliability of their foundational chemical matter.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]
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Wang, C. C., & Tsai, Y. H. (1994). Comparison of methods for determination of para-aminobenzoic acid (PABA). PubMed. Retrieved from [Link]
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Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
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Proctor, J. B., & Doyle, J. M. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 765–773. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]
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Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
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American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]
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National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
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Italian Journal of Food Safety. (2021, April 20). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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Journal of Chemical & Engineering Data. (2021, May 11). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]
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Norwegian University of Science and Technology. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. Retrieved from [Link]
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Asian Journal of Chemistry. (2010, March 30). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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PubMed Central. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
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ScienceDirect. (2023, December 15). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. Retrieved from [Link]
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ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
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A Head-to-Head Comparison of Mesalazine Derivatives in Inflammatory Bowel Disease Management
A Senior Application Scientist's Guide to the Comparative Efficacy of 5-Aminosalicylic Acid Formulations
For decades, 5-aminosalicylic acid (5-ASA), also known as mesalazine, has been a cornerstone in the management of mild to moderate inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). The therapeutic efficacy of 5-ASA is well-established, but its clinical utility is critically dependent on its delivery to the inflamed regions of the gastrointestinal tract. This has led to the development of a diverse array of drug formulations, each with a unique mechanism for targeted release. This guide provides a comprehensive comparison of the efficacy of these second-generation 5-ASA derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform future research and development.
The Evolving Landscape of 5-ASA: Beyond the Parent Molecule
The therapeutic action of mesalazine is primarily topical, exerted on the epithelial lining of the intestine. When administered orally in its pure form, 5-ASA is rapidly absorbed in the upper gastrointestinal tract, limiting its availability to the distal small bowel and colon where inflammation in IBD is most prominent. To overcome this challenge, two principal strategies have been employed: the development of prodrugs and the creation of modified-release formulations.
Prodrug Formulations: This approach involves linking 5-ASA to a carrier molecule via an azo bond. This bond protects the active drug from premature absorption, allowing it to traverse the upper GI tract intact. Upon reaching the colon, resident bacteria cleave the azo bond, liberating 5-ASA at the site of inflammation.
Modified-Release Formulations: These formulations incorporate various coatings and matrices to control the release of 5-ASA. Release mechanisms are typically pH-dependent or a combination of time- and pH-dependency, allowing for targeted drug delivery to different segments of the intestine.
Mechanism of Action: A Multi-faceted Anti-Inflammatory Effect
The precise anti-inflammatory mechanism of 5-ASA is complex and not fully elucidated, though several key pathways have been identified. It is believed to modulate inflammatory responses through the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1][2][3] More recent evidence suggests that 5-ASA's efficacy is also mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation in the colon.[4][5]
Figure 2: Workflow for a typical RCT in ulcerative colitis.
Endoscopic Scoring Systems
Objective assessment of mucosal inflammation is critical. The Mayo Endoscopic Score (MES) is widely used and grades disease activity on a 4-point scale:
-
MES 0: Normal or inactive disease.
-
MES 1: Mild disease (erythema, decreased vascular pattern, mild friability).
-
MES 2: Moderate disease (marked erythema, absent vascular pattern, friability, erosions).
-
MES 3: Severe disease (spontaneous bleeding, ulceration).
Mucosal healing, a key therapeutic goal, is often defined as achieving an MES of 0 or 1. [6]More recent and detailed scoring systems like the UCEIS and the Paddington International virtual chromoendoscopy score (PICaSSO) offer greater granularity and have shown a strong correlation with histological inflammation. [7]
Conclusion and Future Directions
The development of various 5-ASA prodrugs and modified-release formulations has significantly improved the therapeutic options for patients with IBD, offering comparable or superior efficacy to the original sulfasalazine with enhanced tolerability. While direct head-to-head trials have not consistently demonstrated the superiority of one formulation over another, the choice of agent can be tailored to the individual patient based on disease distribution, dosing convenience, and cost.
Future research should focus on developing novel delivery systems that can further optimize the topical delivery of mesalazine to the inflamed mucosa. Head-to-head comparative effectiveness trials with standardized endpoints and long-term follow-up are needed to provide more definitive guidance on the optimal use of these agents. Furthermore, elucidating the full spectrum of 5-ASA's mechanism of action may unveil new therapeutic targets and strategies for the management of inflammatory bowel disease.
References
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- Limdi, J. K., Farraye, F. A., & Cannon, J. (2023). Endoscopic Scoring in Ulcerative Colitis: Evaluating Practice Patterns and Role of Educational Interventions. Gastroenterology Research, 16(5), 263–271.
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Crohn's & Colitis Foundation. (n.d.). Mesalamine. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 5-Amino-2-hydroxy-3-methylbenzoic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 5-Amino-2-hydroxy-3-methylbenzoic acid, a substituted derivative of 5-aminosalicylic acid (5-ASA or Mesalamine), represents a class of molecules with significant therapeutic potential. The introduction of a methyl group to the salicylic acid backbone can profoundly influence its physicochemical properties, biological activity, and metabolic stability. This guide provides an in-depth comparison of the spectroscopic techniques used to characterize this parent compound and its derivatives, offering both theoretical insights and practical methodologies.
The Rationale Behind Spectroscopic Analysis
The primary objective of spectroscopic analysis in this context is to unequivocally confirm the molecular structure. Each technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic conjugation, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. By integrating data from these methods, a comprehensive and validated structural assignment can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Amino-2-hydroxy-3-methylbenzoic acid and its derivatives, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Amino-2-hydroxy-3-methylbenzoic acid, we can predict the following key signals:
-
Aromatic Protons: The substitution pattern on the benzene ring will give rise to distinct signals in the aromatic region (typically 6.0-8.0 ppm). The two remaining aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the weakly donating methyl (-CH₃) group.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.0-2.5 ppm.
-
Amine and Hydroxyl Protons: The protons of the -NH₂ and -OH groups will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group is typically deshielded and appears as a broad singlet at a downfield chemical shift, often above 10 ppm.
Comparative Analysis with Derivatives:
| Derivative Type | Expected Change in ¹H NMR Spectrum |
| N-Acylation | Disappearance of the -NH₂ signal and appearance of an amide N-H signal (often a broad singlet) further downfield. A new singlet for the acetyl methyl group will appear around 2.1 ppm. |
| O-Alkylation | Disappearance of the phenolic -OH signal. New signals corresponding to the protons of the added alkyl group will appear (e.g., a methoxy group singlet around 3.8 ppm). |
| Esterification | Disappearance of the carboxylic acid proton signal. New signals for the ester alkyl group will be observed (e.g., a methyl ester singlet around 3.9 ppm). |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 5-Amino-2-hydroxy-3-methylbenzoic acid, we expect to see signals for:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield (typically 165-185 ppm).
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts determined by the attached substituents. The carbons bearing the -OH and -NH₂ groups will be shifted upfield compared to unsubstituted benzene, while the carbon attached to the -COOH group will be shifted downfield.
-
Methyl Carbon: The methyl carbon will appear at a high field (upfield), typically in the range of 15-25 ppm.
A study on the closely related 5-aminosalicylic acid (5A2HBA) provides experimental and theoretical chemical shift values that serve as a strong foundation for interpreting the spectra of its 3-methyl derivative.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Amino-2-hydroxy-3-methylbenzoic Acid
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -COOH | >10 (broad s) | 170-175 |
| Aromatic C-OH | - | 150-155 |
| Aromatic C-NH₂ | - | 140-145 |
| Aromatic C-CH₃ | - | 120-125 |
| Aromatic C-H | 6.5 - 7.5 (d) | 110-120 |
| Aromatic C-H | 6.5 - 7.5 (d) | 110-120 |
| Aromatic C-COOH | - | 115-120 |
| -CH₃ | ~2.2 (s) | 15-20 |
| -OH | Variable (broad s) | - |
| -NH₂ | Variable (broad s) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expected IR Absorptions for 5-Amino-2-hydroxy-3-methylbenzoic Acid:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded -OH of the carboxylic acid.[2]
-
O-H Stretch (Phenol): A broad band typically around 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[3]
-
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the alkyl C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
N-H Bend (Amine): A bending vibration for the primary amine typically appears around 1600 cm⁻¹.
Comparative Analysis with Derivatives:
| Derivative Type | Expected Change in IR Spectrum |
| N-Acylation | The two N-H stretch bands of the primary amine will be replaced by a single N-H stretch band for the secondary amide (around 3300 cm⁻¹). A new, strong C=O stretch for the amide will appear around 1650 cm⁻¹. |
| O-Alkylation | The phenolic O-H stretch will disappear. A C-O ether stretch will appear around 1200-1250 cm⁻¹. |
| Esterification | The broad carboxylic acid O-H stretch will disappear. The C=O stretch will shift to a higher wavenumber (1730-1750 cm⁻¹). A new C-O stretch for the ester will be observed. |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Press the mixture in a pellet press to form a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring and its substituents in 5-Amino-2-hydroxy-3-methylbenzoic acid constitute a chromophore that absorbs UV radiation.
The UV-Vis spectrum of benzoic acid derivatives typically shows two main absorption bands, often referred to as the B-band (benzenoid) and the E-band (ethylenic). The positions and intensities of these bands are sensitive to the nature and position of the substituents. The electron-donating -OH and -NH₂ groups, and the weakly donating -CH₃ group, are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoic acid. The pH of the solution will also significantly affect the spectrum, as deprotonation of the carboxylic acid and phenolic hydroxyl groups alters the electronic structure of the molecule. For instance, the UV-Vis spectrum of benzoic acid shows a red shift at acidic pH compared to the anionic species at basic pH.[4]
Comparative Analysis with Derivatives:
-
N-Acylation: The acetyl group is less electron-donating than the amino group, which may lead to a hypsochromic shift (shift to shorter wavelengths) compared to the parent compound.
-
Positional Isomers: Isomers with different substitution patterns will exhibit distinct λ_max_ values due to differences in resonance and steric effects. For example, 3-aminobenzoic acid has absorption maxima at approximately 194 nm, 226 nm, and 272 nm.[5]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max_).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.
For 5-Amino-2-hydroxy-3-methylbenzoic acid (MW: 167.16 g/mol )[6], the molecular ion peak ([M]⁺) would be expected at m/z 167.
Common Fragmentation Pathways:
-
Loss of -OH: A peak at m/z 150 ([M-17]⁺) corresponding to the loss of the hydroxyl radical from the carboxylic acid group.
-
Loss of -COOH: A peak at m/z 122 ([M-45]⁺) due to the loss of the carboxyl group.
-
Decarboxylation followed by loss of CO: Further fragmentation of the [M-COOH]⁺ ion can lead to other characteristic fragments.
The fragmentation patterns of aromatic amino acids and benzoic acid derivatives have been studied, providing a basis for interpreting the mass spectrum of the target molecule and its derivatives.[7]
Comparative Analysis with Derivatives:
-
N-Acyl Derivatives: The molecular ion peak will increase by the mass of the acyl group minus the mass of a hydrogen atom (e.g., +42 for an acetyl group). A characteristic fragment corresponding to the loss of the acyl group may be observed.
-
Esters: The molecular ion peak will increase according to the mass of the added alkyl group. Fragmentation may involve the loss of the alkoxy group (-OR).
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel 5-Amino-2-hydroxy-3-methylbenzoic acid derivative.
Caption: A logical workflow for the spectroscopic characterization of novel compounds.
Comparison with Alternative Analytical Techniques
While spectroscopic methods are indispensable for structural elucidation, other analytical techniques are often employed for quantification, purity assessment, and separation of isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating mixtures of compounds. For 5-Amino-2-hydroxy-3-methylbenzoic acid and its derivatives, reversed-phase HPLC with UV detection is a common method for purity analysis and quantification.[8][9] The choice of mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and the column stationary phase are critical for achieving good separation. HPLC can also be coupled with mass spectrometry (LC-MS) for highly sensitive and selective analysis, which is particularly useful for analyzing complex mixtures or biological samples.[10]
Gas Chromatography (GC)
GC can be used for the analysis of volatile derivatives of these compounds. Derivatization is often necessary to increase the volatility of the carboxylic acid and hydroxyl groups, for example, through esterification or silylation.[11] GC coupled with mass spectrometry (GC-MS) provides excellent separation and identification capabilities.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This technique is considered the gold standard for structural determination but requires the growth of a suitable single crystal. Studies on substituted benzoic acids have utilized this method to understand their crystal packing and intermolecular interactions.[12]
Experimental Design for Comparative Analysis
To effectively compare a series of derivatives, a systematic approach is essential.
Caption: Workflow for a comparative spectroscopic study of a compound and its derivatives.
Conclusion
The spectroscopic analysis of 5-Amino-2-hydroxy-3-methylbenzoic acid and its derivatives is a multi-faceted process that requires the integration of data from several analytical techniques. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently determine the structure of novel compounds. This guide provides a framework for understanding the expected spectral features, designing appropriate experiments, and comparing the results with those of related derivatives and alternative analytical methods. Such a thorough characterization is a critical step in advancing the development of new therapeutic agents.
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
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ResearchGate. Experimental UV–Vis spectra. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]
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AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. [Link]
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ResearchGate. UV-Vis spectra of methyl orange before and after decolourisation by O. subplagiostomum AP1. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]
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SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]
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PubMed Central. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]
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PubChem. 2-Amino-3-methylbenzoic acid. [Link]
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PubChem. 5-Amino-4-hydroxy-2-methylbenzoic acid. [Link]
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NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]
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Journal of Ovonic Research. Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. [Link]
-
The Royal Society of Chemistry. 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5-. [Link]
-
science-softCon. UV/Vis + Photochemistry Database. [Link]
-
SpectraBase. 2-Amino-3-methylbenzoic acid. [Link]
Sources
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A Comparative Guide to the Synthesis of 5-Amino-2-hydroxy-3-methylbenzoic Acid for Researchers and Drug Development Professionals
Introduction
5-Amino-2-hydroxy-3-methylbenzoic acid, with its array of functional groups, serves as a key intermediate in the development of novel therapeutics and complex organic molecules. The strategic placement of the amino, hydroxyl, and carboxylic acid moieties on the substituted benzene ring offers multiple points for further chemical modification. The efficiency of its synthesis is therefore a critical factor in the early stages of research and development. This guide focuses on the most practical and widely applicable synthetic approach: the nitration of 2-hydroxy-3-methylbenzoic acid followed by the reduction of the nitro intermediate. We will explore the nuances of this pathway and compare different methods for the crucial reduction step to provide a clear understanding of the yield and practicality of each approach.
The Predominant Synthetic Pathway: A Two-Step Approach
The most logical and commonly inferred synthetic route to 5-Amino-2-hydroxy-3-methylbenzoic acid begins with the commercially available 2-hydroxy-3-methylbenzoic acid. This pathway involves two key transformations: electrophilic aromatic substitution (nitration) to introduce a nitro group, followed by the reduction of this group to the desired amine.
Caption: Overall synthetic workflow.
Step 1: Nitration of 2-Hydroxy-3-methylbenzoic Acid
The initial step involves the regioselective nitration of 2-hydroxy-3-methylbenzoic acid. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The concerted directing effects of the hydroxyl and methyl groups strongly favor the introduction of the nitro group at the C5 position, which is para to the hydroxyl group and ortho to the methyl group.
A common and effective method for this transformation is the use of a nitrating mixture, typically a combination of concentrated nitric acid and a dehydrating agent like sulfuric acid or glacial acetic acid. The reaction is exothermic and requires careful temperature control to minimize the formation of by-products.
Experimental Protocol: Nitration of 2-Hydroxy-3-methylbenzoic Acid
-
Materials:
-
2-Hydroxy-3-methylbenzoic acid
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzoic acid (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.5 equivalents) to a small volume of glacial acetic acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-3-methylbenzoic acid over a period of 30 minutes, ensuring the reaction temperature remains below 10 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to precipitate the product.
-
Collect the crude product, 5-nitro-2-hydroxy-3-methylbenzoic acid, by vacuum filtration and wash with cold water.
-
For purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water. The product can also be purified by dissolving in ethyl acetate and washing with water, saturated sodium bicarbonate solution, and brine, followed by drying over anhydrous magnesium sulfate and removal of the solvent under reduced pressure.[1]
-
Step 2: Reduction of 5-Nitro-2-hydroxy-3-methylbenzoic Acid
The second and final step is the reduction of the nitro group of 5-nitro-2-hydroxy-3-methylbenzoic acid to an amino group. This transformation can be achieved through various methods, with the choice often depending on factors such as the scale of the reaction, available equipment, and desired purity of the final product. Below, we compare two common and effective reduction methods: catalytic hydrogenation and metal-mediated reduction.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. This method often provides high yields and a relatively straightforward work-up procedure.
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
5-Nitro-2-hydroxy-3-methylbenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-nitro-2-hydroxy-3-methylbenzoic acid (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-hydroxy-3-methylbenzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent.
-
Method B: Metal-Mediated Reduction
A classic and robust method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in an acidic medium, typically hydrochloric acid (HCl). This method is often cost-effective and reliable, though the work-up can be more involved due to the need to remove metal salts.
Experimental Protocol: Tin(II) Chloride Reduction
-
Materials:
-
5-Nitro-2-hydroxy-3-methylbenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-2-hydroxy-3-methylbenzoic acid (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution by the dropwise addition of a concentrated sodium hydroxide solution, which will precipitate the tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
Yield Comparison and Discussion
A direct, side-by-side comparison of the yields for these specific synthetic routes to 5-Amino-2-hydroxy-3-methylbenzoic acid is not explicitly available in the reviewed literature. However, based on general principles of organic synthesis and data from analogous reactions, we can provide an estimated comparison.
| Route | Key Reagents | Estimated Yield | Advantages | Disadvantages |
| Nitration + Catalytic Hydrogenation | HNO₃/CH₃COOH, H₂/Pd-C | High | Clean reaction, high yields, relatively simple work-up. | Requires specialized hydrogenation equipment, catalyst cost. |
| Nitration + SnCl₂/HCl Reduction | HNO₃/CH₃COOH, SnCl₂/HCl | Good to High | Cost-effective reagents, robust and reliable method. | More complex work-up to remove tin salts, use of strong acid. |
Causality Behind Experimental Choices:
-
Nitration: The use of glacial acetic acid as a solvent instead of sulfuric acid can sometimes offer milder reaction conditions and easier work-up. The careful control of temperature is paramount to prevent over-nitration and the formation of undesired isomers.
-
Reduction:
-
Catalytic Hydrogenation: This method is often preferred for its high efficiency and the generation of water as the only by-product. The choice of solvent (methanol or ethanol) is based on the solubility of the starting material and the final product.
-
SnCl₂/HCl Reduction: This is a classic and powerful reducing system for aromatic nitro compounds. The acidic conditions are necessary for the reaction to proceed, and the subsequent neutralization is a critical step to precipitate the tin hydroxides and allow for the extraction of the desired amine.
-
Conclusion and Route Recommendation
Both synthetic pathways, involving an initial nitration followed by reduction, represent viable and effective methods for the preparation of 5-Amino-2-hydroxy-3-methylbenzoic acid.
-
For laboratory-scale synthesis where purity and ease of work-up are the primary concerns , the catalytic hydrogenation route is recommended . Its high selectivity and clean reaction profile often lead to a purer final product with less downstream processing.
-
For larger-scale preparations or when cost is a significant factor , the metal-mediated reduction using tin(II) chloride offers a robust and economical alternative . While the work-up is more demanding, the readily available and inexpensive reagents make it an attractive option.
Ultimately, the choice of the synthetic route will depend on the specific requirements of the research or development project, including the desired scale, available equipment, and purity specifications.
References
Sources
A Comparative Guide to the Synthesis of 5-Amino-2-hydroxy-3-methylbenzoic Acid for Pharmaceutical Research and Development
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 5-Amino-2-hydroxy-3-methylbenzoic acid is a valuable building block in the creation of various therapeutic agents. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a cost-benefit analysis to inform your synthetic strategy.
Introduction: The Significance of 5-Amino-2-hydroxy-3-methylbenzoic Acid
5-Amino-2-hydroxy-3-methylbenzoic acid, a substituted aminosalicylate, possesses a unique combination of functional groups—an amine, a hydroxyl group, and a carboxylic acid—making it a versatile precursor for the synthesis of complex molecules with potential biological activity. The strategic placement of the methyl and amino groups on the salicylic acid scaffold allows for the fine-tuning of physicochemical properties and biological interactions of the final drug candidates. The choice of synthetic methodology not only influences the yield and purity of this intermediate but also has significant implications for process scalability, cost, safety, and environmental impact.
This guide will explore three principal synthetic strategies:
-
Nitration and Subsequent Reduction of 3-Methylsalicylic Acid: A classic and widely-used approach for the introduction of an amino group onto an aromatic ring.
-
Kolbe-Schmitt Carboxylation of 5-Amino-m-cresol: A direct carboxylation method that can be highly efficient under optimized conditions.
-
Buchwald-Hartwig Amination of 5-Bromo-2-hydroxy-3-methylbenzoic Acid: A modern cross-coupling approach offering high selectivity and functional group tolerance.
We will dissect each method, providing a rationale for the procedural steps, a summary of expected outcomes, and a critical evaluation of their respective advantages and disadvantages.
Method 1: Nitration and Reduction of 3-Methylsalicylic Acid
This two-step approach is a fundamental strategy in aromatic chemistry. It leverages the electrophilic nitration of a readily available starting material, 3-methylsalicylic acid, followed by the reduction of the introduced nitro group to the desired amine.
Conceptual Workflow
In-Depth Protocol and Rationale
Step 1: Nitration of 3-Methylsalicylic Acid
The nitration of 3-methylsalicylic acid is a classic electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and minimize side reactions. A common and effective method involves the use of a mixture of concentrated nitric acid and sulfuric acid.
-
Protocol:
-
To a stirred solution of 3-methylsalicylic acid in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The temperature is carefully maintained below 10 °C during the addition to prevent over-nitration and decomposition.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified time to ensure complete conversion.
-
The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude nitro-substituted product.
-
The precipitate is collected by filtration, washed with cold water to remove residual acid, and dried.
-
-
Causality and Expertise:
-
The hydroxyl and methyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The directing effects of the hydroxyl and methyl groups are dominant, leading to nitration primarily at the 5-position, which is para to the hydroxyl group and ortho to the methyl group.
-
The use of concentrated sulfuric acid serves a dual purpose: it acts as a solvent and protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Strict temperature control is crucial. Exothermic nitration reactions can easily lead to runaway reactions and the formation of undesired byproducts.[1]
-
Step 2: Reduction of 5-Nitro-2-hydroxy-3-methylbenzoic Acid
The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean choice for industrial applications.
-
Protocol (Catalytic Hydrogenation):
-
The crude 5-nitro-2-hydroxy-3-methylbenzoic acid is dissolved in a suitable solvent, such as ethanol or methanol, in a pressure-resistant hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.
-
The mixture is stirred vigorously at a specified temperature and pressure until the theoretical amount of hydrogen is consumed, indicating the completion of the reduction.[2]
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 5-amino-2-hydroxy-3-methylbenzoic acid.
-
The product can be further purified by recrystallization.
-
-
Causality and Expertise:
-
Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[3] The reaction proceeds through the transfer of hydrogen atoms from the catalyst surface to the nitro group.
-
The choice of solvent is important to ensure the solubility of the starting material and the product. Alcohols are generally good choices for this transformation.
-
Vigorous stirring is necessary to ensure good contact between the three phases: the solid catalyst, the liquid solution, and the hydrogen gas.
-
Cost-Benefit Analysis
| Factor | Assessment |
| Cost of Starting Materials | Favorable: 3-Methylsalicylic acid is a readily available and relatively inexpensive starting material.[1][4][5] |
| Reagent Costs | Favorable: Nitric acid, sulfuric acid, and common hydrogenation catalysts (e.g., Pd/C) are bulk chemicals with moderate costs. |
| Yield and Purity | Moderate to Good: The overall yield is dependent on the regioselectivity of the nitration step. While the 5-nitro isomer is expected to be the major product, the formation of other isomers can reduce the yield and necessitate purification. The reduction step is typically high-yielding. |
| Scalability | Good: Both nitration and catalytic hydrogenation are well-established and scalable industrial processes. |
| Safety and Environmental | Concerns: Nitration with mixed acids is a highly exothermic and potentially hazardous reaction that requires careful temperature control.[6] It also generates significant acidic waste streams that require neutralization and disposal.[5] The use of flammable solvents and hydrogen gas under pressure in the reduction step also poses safety risks. |
Method 2: Kolbe-Schmitt Carboxylation of 5-Amino-m-cresol
The Kolbe-Schmitt reaction is a carboxylation reaction that involves the reaction of a phenoxide with carbon dioxide under pressure and heat to form a hydroxybenzoic acid.[7][8][9] In this proposed route, 5-amino-m-cresol (3-amino-5-methylphenol) would be the starting material.
Conceptual Workflow
In-Depth Protocol and Rationale
-
Protocol:
-
5-Amino-m-cresol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt. The water is typically removed by azeotropic distillation or heating under vacuum.
-
The dry phenoxide salt is then heated in an autoclave under a high pressure of carbon dioxide.
-
The reaction is maintained at a high temperature for several hours to drive the carboxylation.
-
After cooling, the reaction mixture is dissolved in water, and any unreacted starting material can be removed by extraction.
-
The aqueous solution is then acidified with a strong acid, such as sulfuric acid or hydrochloric acid, to precipitate the 5-amino-2-hydroxy-3-methylbenzoic acid.
-
The product is collected by filtration, washed with water, and dried. Recrystallization may be necessary for further purification.
-
-
Causality and Expertise:
-
The formation of the phenoxide is crucial as it is much more nucleophilic than the parent phenol and is required to attack the weakly electrophilic carbon dioxide.
-
The reaction is typically carried out under anhydrous conditions as the presence of water can lead to the formation of salicylic acid from any residual phenol and can also affect the reactivity of the phenoxide.
-
The choice of the counter-ion (e.g., Na⁺ vs. K⁺) can influence the regioselectivity of the carboxylation (ortho vs. para). For the synthesis of salicylic acid from phenol, sodium phenoxide favors ortho-carboxylation.[8] The directing effects of the amino and methyl groups on 5-amino-m-cresol would also play a significant role in determining the position of carboxylation.
-
High pressure and temperature are necessary to overcome the low reactivity of carbon dioxide and to drive the reaction to completion.
-
Cost-Benefit Analysis
| Factor | Assessment |
| Cost of Starting Materials | Moderate: 5-Amino-m-cresol is a commercially available but may be more expensive than 3-methylsalicylic acid.[10][11][12] |
| Reagent Costs | Favorable: Sodium or potassium hydroxide and carbon dioxide are inexpensive bulk chemicals. |
| Yield and Purity | Variable: The yield and purity are highly dependent on the regioselectivity of the carboxylation. The formation of other isomers is possible, which would necessitate challenging purification steps. |
| Scalability | Challenging: The requirement for high-pressure and high-temperature reactors (autoclaves) can make this process more challenging and costly to scale up compared to the nitration/reduction route. |
| Safety and Environmental | Moderate Concerns: The use of high-pressure equipment requires specialized infrastructure and safety protocols. The process generates basic and acidic waste streams that need to be managed. |
Method 3: Buchwald-Hartwig Amination of 5-Bromo-2-hydroxy-3-methylbenzoic Acid
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] This modern synthetic method offers high efficiency and a broad substrate scope. In this route, a halogenated precursor, 5-bromo-2-hydroxy-3-methylbenzoic acid, is coupled with an ammonia equivalent.
Conceptual Workflow
In-Depth Protocol and Rationale
-
Protocol:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-bromo-2-hydroxy-3-methylbenzoic acid, a palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3), a suitable phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).
-
An ammonia surrogate, such as benzophenone imine followed by hydrolysis, or an ammonia source like aqueous ammonia under specific conditions, is added.[14][15]
-
An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to a specified temperature under an inert atmosphere.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled, and the crude product is worked up by partitioning between an organic solvent and an aqueous solution.
-
The product is isolated from the organic phase and purified, typically by column chromatography or recrystallization.
-
-
Causality and Expertise:
-
The choice of the palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[16]
-
The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile for the coupling reaction.
-
Strictly anhydrous and oxygen-free conditions are often required to prevent the deactivation of the palladium catalyst.
-
The direct use of ammonia can be challenging due to its volatility and potential to coordinate too strongly to the palladium center. Therefore, ammonia surrogates are often used.
-
Cost-Benefit Analysis
| Factor | Assessment |
| Cost of Starting Materials | Less Favorable: 5-Bromo-2-hydroxy-3-methylbenzoic acid is a specialty chemical and is likely to be significantly more expensive than 3-methylsalicylic acid.[17][18][19][20] |
| Reagent Costs | High: Palladium catalysts and specialized phosphine ligands are expensive, which can be a major contributor to the overall cost, especially on a large scale.[1][21][4][6][7][22][23][24][25] |
| Yield and Purity | Excellent: The Buchwald-Hartwig amination is known for its high yields and excellent functional group tolerance, often leading to a cleaner product profile and simplifying purification. |
| Scalability | Moderate: While scalable, the cost of the catalyst and ligand, as well as the need for stringent inert atmosphere conditions, can present challenges for large-scale industrial production. |
| Safety and Environmental | Moderate Concerns: The use of flammable organic solvents is common. While palladium is a heavy metal, the catalytic amounts used can often be recovered and recycled, although this adds to the process complexity and cost. The environmental impact of the synthesis of complex phosphine ligands should also be considered.[26] |
Comparative Summary and Recommendation
| Synthesis Route | Starting Material Cost | Reagent Cost | Yield & Purity | Scalability | Safety & Environmental |
| Nitration & Reduction | Low | Low | Moderate-Good | High | Significant Concerns |
| Kolbe-Schmitt Carboxylation | Moderate | Low | Variable | Moderate | Moderate Concerns |
| Buchwald-Hartwig Amination | High | High | Excellent | Moderate | Moderate Concerns |
As a Senior Application Scientist, my recommendation is as follows:
-
For large-scale industrial production where cost is a primary driver, the Nitration and Reduction of 3-Methylsalicylic Acid is likely the most economically viable route, despite its inherent safety and environmental challenges. Decades of process optimization for similar transformations in the chemical industry mean that the risks can be effectively managed with appropriate engineering controls. The key to success in this route lies in optimizing the nitration step to maximize the yield of the desired 5-nitro isomer.
-
For early-stage research and development, and the synthesis of smaller quantities where purity, yield, and speed are more critical than raw material cost, the Buchwald-Hartwig Amination is an excellent choice. Its predictability, high yield, and clean reaction profile can significantly accelerate the delivery of high-quality material for further studies. The higher initial cost may be offset by reduced purification efforts and a more reliable outcome.
-
The Kolbe-Schmitt Carboxylation route is a theoretically interesting alternative. However, the lack of specific literature for this particular transformation, coupled with the challenges of regioselectivity and the need for high-pressure equipment, makes it a higher-risk option without further process development. It may be a viable route if the starting material, 5-amino-m-cresol, becomes significantly cheaper than the halogenated precursor for the Buchwald-Hartwig route, and if the regioselectivity can be favorably controlled.
Ultimately, the optimal synthesis method will depend on the specific priorities of the project, including the scale of production, budget constraints, and the timeline for material delivery. It is recommended that for any chosen route, small-scale optimization studies be conducted to validate the procedure and establish robust and reproducible conditions.
References
-
Cenmed. (n.d.). BrettPhos Pd G3 (C007B-045347). Retrieved January 21, 2026, from [Link]
-
Lab Supplies. (n.d.). BrettPhos Pd G3, 95% | 761605-1g | SIGMA-ALDRICH. Retrieved January 21, 2026, from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved January 21, 2026, from [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. In Books. Retrieved January 21, 2026, from [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]
-
MDPI. (2025, January 10). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved January 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN106083623B - A kind of preparation method of 5-amino salicylic acid.
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US4788331A - Method of preparing 5-amino salicylic acid.
- Google Patents. (n.d.). CN103992238B - The preparation method of 3-aminosallcylic acid.
-
RSC Publishing. (n.d.). Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. Retrieved January 21, 2026, from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-3-hydroxy-2-methylbenzoic acid. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 21, 2026, from [Link]
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PubMed. (1991, August). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 5-Amino-2-hydroxy-3-methylbenzoic Acid
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-Amino-2-hydroxy-3-methylbenzoic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Amino-2-hydroxy-3-methylbenzoic acid was not located, analysis of structurally similar aromatic amino acids and benzoic acid derivatives allows for a presumptive hazard profile. The user must , however, consult the specific SDS provided by their chemical supplier for definitive guidance.
Based on related compounds, 5-Amino-2-hydroxy-3-methylbenzoic acid is anticipated to present the following hazards:
Table 1: Presumptive Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Category | Common Precautionary Statement | Source |
|---|---|---|---|
| Skin Irritation | 2 | H315 - Causes skin irritation. | [1][3][5] |
| Eye Irritation | 2 / 2A | H319 - Causes serious eye irritation. | [1][3][5] |
| Respiratory Irritation | 3 | H335 - May cause respiratory irritation. | [1][3][5] |
| Aquatic Hazard | Acute 3 / Chronic 4 | H402/H413 - Harmful to aquatic life, may cause long lasting harmful effects. |[5] |
The fundamental principle of chemical waste management is that the generator is responsible for classifying the waste.[6][7] Therefore, any material contaminated with this acid, including reaction byproducts, solvents, or spill cleanup materials, must be treated as hazardous waste unless proven otherwise.
Regulatory Framework: A "Cradle-to-Grave" Responsibility
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework mandates the tracking of hazardous substances from generation to final disposal.[8] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of such chemicals.[10][11]
Your laboratory's compliance requirements for waste storage times and documentation depend on its generator status—Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG)—which is determined by the total volume of hazardous waste produced facility-wide each month.[8][12]
Personal Protective Equipment (PPE) and Engineering Controls
Given the presumptive hazards, the following minimum PPE and engineering controls are mandatory when handling 5-Amino-2-hydroxy-3-methylbenzoic acid or its waste:
-
Engineering Controls : All handling and waste consolidation must occur within a certified chemical fume hood to mitigate inhalation risks.[13] The work area must be equipped with an accessible eyewash station and safety shower.[3][4]
-
Eye and Face Protection : Wear tight-sealing safety goggles and a face shield.[3]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Skin and Body Protection : Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection : If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[3][13]
Step-by-Step Disposal Protocol
Disposing of 5-Amino-2-hydroxy-3-methylbenzoic acid is not a single action but a systematic process. Sewer or regular trash disposal is strictly prohibited.[10][14][15][16]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream : Is the waste the pure, unused solid? Is it dissolved in a solvent? Is it a contaminated material (e.g., paper towels, gloves)? Each form requires proper handling.
-
Segregate Incompatibles : This compound is an organic acid. It must be collected in a waste container separate from bases, oxidizing agents, and other reactive chemicals to prevent violent reactions.[15][17] For example, do not mix this waste with solutions containing ammonia or strong bases.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a sturdy, leak-proof container made of a material compatible with organic acids (e.g., High-Density Polyethylene - HDPE). The original product container is often a suitable choice if it is in good condition.[15] Never use food-grade containers like beverage bottles or jars.[15]
-
Label the Container Immediately : Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "Waste 5-Amino-2-hydroxy-3-methylbenzoic Acid".
-
If in a solution, list all components and their approximate percentages, even non-hazardous ones like water.[15]
-
The specific hazard warnings (e.g., "Irritant," "Ecotoxic").[12]
-
The date when waste was first added.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA : The waste container must be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of laboratory personnel.[10][12][15]
-
Ensure Safe Storage : The container must be kept securely closed at all times, except when you are actively adding waste.[15][16] It should be placed in secondary containment (such as a chemical-resistant tub) to contain potential leaks or spills.[16]
-
Monitor Fill Level : Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[9]
Step 4: Final Disposal through Approved Channels
-
Consult Your EHS Office : Your institution's Environmental Health & Safety (EHS) department is your primary resource. They manage the hazardous waste program and will provide specific instructions.
-
Schedule a Pickup : Once the container is full (or has been in the SAA for the maximum allowed time, often up to one year for partially filled containers), contact your EHS office to arrange for a waste pickup.[15]
-
Professional Disposal : The EHS office will work with a licensed hazardous waste disposal company, who will transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.[8][12]
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Alert Personnel : Immediately notify everyone in the vicinity.
-
Assess the Situation : If the spill is large, involves other reactive chemicals, or if anyone is injured, evacuate the area and call emergency services.
-
Manage Small Spills (Solid Powder) :
-
Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it into a designated hazardous waste container.[1][6]
-
Decontaminate the area with a suitable cleaning solution and collect all cleanup materials as hazardous waste.
-
-
Report the Incident : Report all spills and exposures to your supervisor and the EHS office, as per your institution's policy.[17]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management of 5-Amino-2-hydroxy-3-methylbenzoic acid waste.
Caption: Workflow for the safe disposal of chemical waste.
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A Researcher's Guide to Personal Protective Equipment for 5-Amino-2-hydroxy-3-methylbenzoic acid
In the dynamic environment of research and development, the foundational pillar of success is an unwavering commitment to safety. This guide offers a detailed, experience-driven protocol for the use of Personal Protective Equipment (PPE) when handling 5-Amino-2-hydroxy-3-methylbenzoic acid. The aim is to move beyond a simple checklist and cultivate a deep understanding of why each protective measure is critical for both personal safety and the integrity of your work.
Hazard Analysis: Understanding the Compound
Core Protective Measures: The Essential PPE Ensemble
For any work involving 5-Amino-2-hydroxy-3-methylbenzoic acid, the following PPE should be considered the mandatory minimum. This core set of equipment is designed to protect against incidental contact and minor spills.
| PPE Component | Specifications & Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields are fundamental. For tasks with a higher risk of splashes, such as working with solutions, chemical splash goggles that form a complete seal around the eyes are necessary.[4] |
| Hand Protection | Chemically resistant gloves are essential.[4] Nitrile gloves are a common and effective choice for handling many chemical powders and solutions, providing a good barrier against incidental contact.[5] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[5] For procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[4] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[5] |
Advanced Protection: Adapting to the Experimental Protocol
The specific tasks you are performing will dictate the need for enhanced PPE. A risk-based assessment is crucial for ensuring the appropriate level of protection.
| Scenario | Required Additional PPE | Justification |
| Handling the Solid Compound | When weighing or transferring the powdered form of 5-Amino-2-hydroxy-3-methylbenzoic acid, a NIOSH-approved respirator is crucial to prevent the inhalation of fine particles.[6][7] Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the preferred methods for minimizing inhalation exposure.[6][8] | |
| Working with Solutions | When working with solutions of the compound, the risk of splashes increases. In addition to chemical splash goggles, a face shield provides an extra layer of protection for the entire face.[4][7] | |
| High-Concentration or High-Volume Work | For tasks involving larger quantities or higher concentrations of the chemical, a more comprehensive PPE ensemble, often referred to as Level C protection, may be necessary. This can include a full-face respirator and a chemical-resistant suit or coveralls.[9] |
Workflow for PPE Selection: A Visual Decision-Making Tool
The following diagram, rendered in DOT language, provides a logical workflow for selecting the appropriate PPE based on the task at hand.
Caption: A workflow diagram for selecting appropriate PPE when handling 5-Amino-2-hydroxy-3-methylbenzoic acid.
Operational and Disposal Protocols
Donning and Doffing PPE: A strict protocol for putting on and taking off PPE is vital to prevent cross-contamination. A general guideline is to don PPE in the following order: lab coat, respirator, eye protection, and gloves. When doffing, the reverse order is typically followed, with gloves being removed first in a manner that avoids touching the outside of the glove with bare skin. Always wash your hands thoroughly after removing PPE.
Disposal of Contaminated Materials: All disposable PPE and other materials that have come into contact with 5-Amino-2-hydroxy-3-methylbenzoic acid should be considered hazardous waste.[10]
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[11]
-
Liquid Waste: Unused solutions and rinsates should be collected in a properly labeled hazardous waste container. Do not dispose of chemical waste down the drain.[12][13]
-
Empty Containers: Empty chemical containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
By adhering to these comprehensive PPE and disposal protocols, you are not only ensuring your own safety but also contributing to a culture of responsibility and excellence in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
